(2S)-2-(trifluoromethyl)oxirane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304532 | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130025-34-2 | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130025-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synonyms for 2-(trifluoromethyl)oxirane
An In-depth Technical Guide to 2-(Trifluoromethyl)oxirane for Researchers and Drug Development Professionals
Introduction
2-(Trifluoromethyl)oxirane is a highly reactive and versatile fluorinated epoxide that serves as a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group imparts unique electronic properties, making it an invaluable synthon for introducing trifluoromethyl moieties into complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, spectroscopic data, synthesis methodologies, and its significant applications in drug discovery and development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a key reagent for researchers and scientists in the pharmaceutical and agrochemical industries[1][2][3][4].
Nomenclature and Synonyms
2-(Trifluoromethyl)oxirane is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.
| Identifier Type | Identifier |
| IUPAC Name | 2-(trifluoromethyl)oxirane[5][6] |
| CAS Number | 359-41-1[5] |
| Molecular Formula | C₃H₃F₃O[5] |
| Synonyms | 1,1,1-Trifluoro-2,3-epoxypropane[5] |
| 1,2-Epoxy-3,3,3-trifluoropropane[2][5] | |
| 3,3,3-Trifluoro-1,2-epoxypropane[5] | |
| (Trifluoromethyl)oxirane[5] | |
| 3,3,3-Trifluoropropylene Oxide | |
| TFPO[7] | |
| Oxirane, (trifluoromethyl)-[5] | |
| Chiral Variants | (R)-(+)-2-(Trifluoromethyl)oxirane |
| (S)-(-)-2-(Trifluoromethyl)oxirane | |
| (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane[8] | |
| (S)-(-)-3,3,3-Trifluoro-1,2-epoxypropane |
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of 2-(trifluoromethyl)oxirane is presented in the tables below. This data is essential for its handling, storage, and use in chemical reactions.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 112.05 g/mol | [5][6][8] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 25-32 °C | [8] |
| 38 °C | [5] | |
| Density | 1.294 g/mL at 25 °C | [8] |
| 1.3 g/cm³ | [5] | |
| Melting Point | -80 °C | [5] |
| Flash Point | -26 °C (-14.8 °F) | [8] |
| -40 °C | [5] | |
| Refractive Index | <1.300 at 20 °C/D | [8] |
| Storage Temperature | 2-8 °C or -20°C | [8] |
Spectroscopic Data
| Spectroscopy Type | Key Features | Source |
| ¹H NMR | Spectrum available in literature. | [9] |
| ¹³C NMR | Spectrum available in literature. | [6] |
| IR Spectroscopy | Peaks at ~1250 cm⁻¹ (C-F stretch) and ~850 cm⁻¹ (epoxide ring vibration). | [1] |
| Mass Spectrometry | High-resolution MS (HRMS) confirms a molecular weight of 112.05 g/mol and shows fragmentation patterns such as the loss of CO from the epoxide ring. | [1] |
Experimental Protocols: Synthesis Methodologies
The synthesis of 2-(trifluoromethyl)oxirane can be achieved through several routes, with epoxidation of trifluoromethyl-substituted alkenes being a common method. For enantiomerically pure forms, asymmetric synthesis strategies are employed.
General Epoxidation
A typical synthesis involves the epoxidation of a trifluoromethyl-substituted alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) at low temperatures (0–5 °C) to minimize side reactions. Purification is commonly achieved through vacuum distillation[1].
Asymmetric Synthesis
An efficient one-pot asymmetric synthesis for producing either enantiomer of 2-(trifluoromethyl)oxirane with high enantiomeric excess (e.g., 96% ee) has been developed. This method involves the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone using either the (+) or (-) enantiomer of β-chlorodiisopinocampheylborane (DIP-Chloride™). The resulting intermediate chloroborinate undergoes ring closure to yield the desired chiral oxirane[10]. This method provides a reliable pathway to optically active trifluoromethyl carbinols through subsequent ring-opening reactions[10].
Applications in Drug Discovery and Development
2-(Trifluoromethyl)oxirane is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance a molecule's pharmacological profile by improving its metabolic stability, lipophilicity, and binding affinity to biological targets[1][2].
The high reactivity of the strained epoxide ring allows for regioselective ring-opening reactions with a variety of nucleophiles. This provides a versatile method for creating new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of chiral trifluoromethyl-containing compounds. For instance, it is used as a substrate to synthesize substituted trifluoro amino propanols, which have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP)[8]. It is also utilized in the preparation of chiral glycols, which are intermediates for potential monoacylglycerol lipase (MAGL) inhibitors[8].
Below is a diagram illustrating the role of 2-(trifluoromethyl)oxirane as a key intermediate in the synthesis of advanced chemical entities.
Caption: Synthetic utility of 2-(trifluoromethyl)oxirane.
Conclusion
2-(Trifluoromethyl)oxirane is a cornerstone reagent for the introduction of the trifluoromethyl group in the development of new pharmaceuticals and advanced materials. Its well-defined physicochemical properties, coupled with established synthetic routes and versatile reactivity, make it an indispensable tool for researchers. The ability to access enantiomerically pure forms of this epoxide further extends its utility in the stereoselective synthesis of complex chiral molecules, solidifying its importance in modern drug discovery.
References
- 1. (2S)-2-(Trifluoromethyl)oxirane|Research Chemical [benchchem.com]
- 2. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. 3,3,3-Trifluoro-1,2-epoxypropane | CAS 359-41-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Properties of Trifluoromethyl Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl epoxides are a class of highly valuable synthetic intermediates, particularly in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into an epoxide moiety imparts unique physicochemical properties that can significantly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the core physical and chemical properties of trifluoromethyl epoxides, detailed experimental protocols for their synthesis and key reactions, and a summary of their spectroscopic characteristics.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone in modern drug design, often regarded as a "super-functional group." Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule. When incorporated into the strained three-membered ring of an epoxide, the -CF3 group creates a unique chemical entity with distinct reactivity patterns. These epoxides serve as versatile building blocks for synthesizing complex fluorinated molecules, including pharmaceuticals and agrochemicals. Understanding their fundamental properties is crucial for leveraging their full synthetic potential.
Physical and Spectroscopic Properties
The physical properties of trifluoromethyl epoxides are influenced by the potent inductive effect of the -CF3 group. Generally, they are volatile, nonpolar liquids or low-melting solids.
Physical Data
Quantitative physical data for representative trifluoromethyl epoxides are summarized in the table below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3,3,3-Trifluoro-1,2-epoxypropane | ![]() | C₃H₃F₃O | 112.05 | 25-32[1] | 1.294 (at 25 °C)[1] |
| (2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propyl)epoxide | ![]() | C₆H₅F₇O₂ | 242.09 | 108[2] | 1.496 (at 25 °C)[2] |
Spectroscopic Data
The spectroscopic signatures of trifluoromethyl epoxides are characteristic and provide essential information for their identification and structural elucidation.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for characterizing trifluoromethyl epoxides. The chemical shifts of the epoxide ring protons and carbons are particularly informative.
-
¹H NMR: Protons on the epoxide ring typically resonate in the range of δ 2.5-3.5 ppm. The high electronegativity of the adjacent -CF3 group can cause a downfield shift of the proton on the same carbon.
-
¹³C NMR: The carbons of the epoxide ring generally appear in the δ 40-60 ppm region. The carbon bearing the -CF3 group exhibits a characteristic quartet in the proton-decoupled spectrum due to C-F coupling. The -CF3 carbon itself will appear as a quartet at a much more downfield position.
-
¹⁹F NMR: This is a key technique for identifying trifluoromethylated compounds. The -CF3 group attached to an epoxide ring typically gives a singlet in the range of δ -60 to -80 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the electronic environment.[3]
Table 2: NMR Spectroscopic Data for Representative Trifluoromethyl Epoxides
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| (1R,3'R)-3'-phenyl-3'-(trifluoromethyl)-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] | ¹³C NMR | 139.4, 133.7, 132.3, 129.1, 128.8, 128.2, 128.0, 127.3, 126.7, 125.1 (d, J=3.8 Hz), 123.9 (d, J=281.1 Hz), 69.3 (d, J=62.9 Hz), 68.6, 27.6, 27.2, 18.5 |
| ¹⁹F NMR | -64.4 (s, 3F) | |
| Benzyl (E)-2,3-epoxy-4,4,4-trifluorobutanoate | ¹⁹F NMR | Yields determined by ¹⁹F NMR |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of the epoxide ring.
-
C-O-C Asymmetric Stretch: A characteristic band appears in the 950–810 cm⁻¹ region.
-
C-O-C Symmetric Stretch ("Ring Breathing"): Another band is typically observed between 1280–1230 cm⁻¹.
-
C-F Stretch: Strong absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1350-1120 cm⁻¹ region.
Chemical Properties: Reactivity and Ring-Opening Reactions
The chemistry of trifluoromethyl epoxides is dominated by nucleophilic ring-opening reactions, driven by the relief of ring strain. The strong electron-withdrawing nature of the -CF3 group significantly influences the regioselectivity of these reactions.
Regioselectivity of Nucleophilic Attack
The outcome of the ring-opening reaction depends on the nature of the nucleophile and the reaction conditions (basic/neutral vs. acidic).
-
Under Basic or Neutral Conditions (Sₙ2 Mechanism): Strong, unhindered nucleophiles (e.g., alkoxides, amines, thiols) attack the less sterically hindered carbon of the epoxide ring. This is a classic Sₙ2-type reaction where steric factors dominate. The attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center.[4][5][6]
-
Under Acidic Conditions (Sₙ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bond begins to break, and a partial positive charge develops on the carbon atoms. The trifluoromethyl group, being strongly electron-withdrawing, destabilizes an adjacent carbocation. Consequently, the positive charge preferentially builds on the carbon atom that is further from the -CF3 group. The nucleophile then attacks this more electrophilic carbon. This pathway has significant Sₙ1 character.[4][5]
Caption: Logical flow of regioselectivity in epoxide ring-opening.
Synthesis of Trifluoromethyl Epoxides
Several synthetic strategies have been developed for the preparation of trifluoromethyl epoxides.
-
From Trifluoromethyl Ketones: A recently developed method involves the visible-light-induced cycloaddition of N-tosylhydrazones with trifluoromethyl ketones under metal-free and catalyst-free conditions. This approach is notable for its mild conditions and wide substrate scope.
-
Asymmetric Trifluoromethylation: Chiral auxiliary-controlled asymmetric trifluoromethylation of keto esters can produce trifluoromethyl-substituted tertiary alcohols, which can then be converted to the corresponding chiral epoxides.
-
Epoxidation of Fluoroalkenes: Direct epoxidation of trifluoromethyl-containing alkenes using oxidizing agents like m-CPBA or sodium hypochlorite is another common route.[7]
Caption: A typical workflow for trifluoromethyl epoxide synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Trifluoromethyl (Spiro)-Epoxides via Visible-Light-Mediated Cycloaddition
This protocol is adapted from a reported metal-free and catalyst-free method.
-
Materials:
-
N-tosylhydrazone (1.0 equiv., 0.1 mmol)
-
Trifluoroacetophenone (2.0 equiv., 0.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv., 0.15 mmol)
-
Dichloromethane (DCM), anhydrous (1 mL)
-
Argon gas
-
-
Equipment:
-
5 mL Schlenk tube with a magnetic stir bar
-
40 W blue LED lamp (e.g., Kessil, 427 nm)
-
Cooling fan
-
-
Procedure:
-
To a dry 5 mL Schlenk tube containing a stir bar, add the N-tosylhydrazone (0.1 mmol) and trifluoroacetophenone (0.2 mmol).
-
Purge the tube with argon gas for 5 minutes.
-
Under a positive pressure of argon, add anhydrous DCM (1 mL) followed by DBU (0.15 mmol) via syringe.
-
Seal the tube and place it in the photochemical reaction setup, approximately 5-10 cm from the 40 W blue LED lamp.
-
Irradiate the reaction mixture at room temperature (maintained around 30 °C with a cooling fan) with magnetic stirring for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with distilled water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trifluoromethyl (spiro)-epoxide.
-
Protocol 2: Nucleophilic Ring-Opening of a Trifluoromethyl Epoxide with an Amine
This is a general protocol for the regioselective ring-opening of a trifluoromethyl-substituted epoxide.[7]
-
Materials:
-
Trifluoromethyl epoxide (e.g., Benzyl (E)-2,3-epoxy-4,4,4-trifluorobutanoate) (1.0 equiv.)
-
Amine (e.g., p-anisidine) (1.2 equiv.)
-
Ethanol (EtOH) as solvent
-
Argon or Nitrogen atmosphere
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve the trifluoromethyl epoxide (1.0 equiv.) in ethanol in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.2 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for the time required for the reaction to complete (monitor by TLC or ¹⁹F NMR). Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure β-amino alcohol product. The high regioselectivity typically results in the formation of the 2-substituted 3-hydroxyester.[7]
-
Conclusion
Trifluoromethyl epoxides are synthetically versatile intermediates with a rich and predictable chemistry. Their physical and spectroscopic properties are well-defined, allowing for straightforward characterization. The regioselectivity of their primary chemical transformation—nucleophilic ring-opening—is controllable by the reaction conditions, providing access to different constitutional isomers from a single precursor. The synthetic methods for their preparation are becoming increasingly mild and efficient. For these reasons, trifluoromethyl epoxides will continue to be indispensable tools for researchers and scientists, particularly those in the pharmaceutical industry, for the design and synthesis of novel, high-value fluorinated compounds.
References
- 1. (S)-(-)-3,3,3-三氟-1,2-环氧丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (2,3,3,3-TETRAFLUORO-2-(TRIFLUOROMETHOXY)PROPYL)EPOXIDE CAS#: 243139-60-8 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
A Technical Guide to the Spectroscopic Data of (2S)-2-(Trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-(Trifluoromethyl)oxirane is a chiral synthetic building block of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and characterization, to support its application in research and development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.62 | m | H-2 | |
| 3.05 | dd | 4.8, 1.6 | H-3a |
| 2.85 | dd | 4.8, 2.4 | H-3b |
Solvent: Not specified in the available data source.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~123 (q, J ≈ 270 Hz) | CF₃ |
| ~50-60 | C-2 |
| ~45-55 | C-3 |
¹⁹F NMR Data
| Chemical Shift (δ) ppm | Assignment |
| -60 to -80 | CF₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1250 | Strong | C-F Stretch |
| ~850 | Strong | Epoxide ring vibration |
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular weight of this compound.
| Ion | m/z |
| [M]+ | 112.0136 |
Fragmentation data is not detailed in the available sources, but a common fragmentation pathway for epoxides is the loss of CO.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the epoxidation of 3,3,3-trifluoropropene.[1]
Materials:
-
3,3,3-trifluoropropene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,3,3-trifluoropropene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the flask.
-
Allow the reaction mixture to stir at 0-5 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Spectroscopic Analysis
NMR Spectroscopy Sample Preparation (General Procedure for a Volatile Liquid):
-
In a clean, dry NMR tube, add a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of the purified this compound to the solvent.
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
-
Gently invert the tube to ensure thorough mixing.
-
Place the NMR tube in the spectrometer for analysis.
Instrumentation:
-
NMR: A standard NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
IR: An FT-IR spectrometer is used to obtain the infrared spectrum. A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
MS: A high-resolution mass spectrometer is used for accurate mass determination.
Reactivity and Mechanistic Insights
This compound is a versatile electrophile that readily undergoes nucleophilic ring-opening reactions. The regioselectivity of this reaction is a key consideration for its synthetic applications. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbon (C2) highly electrophilic. However, this group also presents significant steric hindrance. The outcome of the nucleophilic attack depends on the balance between these electronic and steric factors, as well as the nature of the nucleophile and reaction conditions.
Caption: Regioselectivity of nucleophilic attack on this compound.
Conclusion
This technical guide provides a foundational set of spectroscopic data and experimental protocols for this compound. The presented information is intended to facilitate the use of this important chiral building block in the design and synthesis of novel chemical entities. Further research to fully elucidate the detailed fragmentation patterns in mass spectrometry and to obtain high-resolution NMR data in various solvents would be of great value to the scientific community.
References
A Technical Guide to (2S)-2-(Trifluoromethyl)oxirane for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Chiral Building Block.
(2S)-2-(Trifluoromethyl)oxirane is a valuable chiral synthon in advanced organic synthesis, prized for its role as a versatile precursor for introducing fluorinated groups into complex molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of pharmaceutical candidates. This guide provides a comprehensive overview of its commercial availability, key synthetic methodologies, and critical applications in drug development, tailored for researchers, scientists, and professionals in the field.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The compound is typically offered at purities exceeding 98%, as determined by gas chromatography (GC). It is important to distinguish between the racemic mixture and the specific (S)-enantiomer, as they are listed under different CAS numbers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Benchchem | This compound | 130025-34-2 | Inquire | Inquire |
| P&S Chemicals | (S)-2-(trifluoromethyl)oxirane | 130025-34-2 | Inquire | Inquire |
| Tokyo Chemical Industry (TCI) | 2-(Trifluoromethyl)oxirane | 359-41-1 (racemic) | >98.0% (GC) | 1g, 5g |
| Santa Cruz Biotechnology | 2-(Trifluoromethyl)oxirane | 359-41-1 (racemic) | Inquire | Inquire |
| Synquest Labs | 2-(Trifluoromethyl)oxirane | 359-41-1 (racemic) | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties, along with the necessary safety information, is provided below.
| Property | Value |
| Molecular Formula | C₃H₃F₃O |
| Molecular Weight | 112.05 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 39 °C[1] |
| Flash Point | -40 °C[1] |
| Purity | >98.0% (GC)[1][2][3][4][5][6] |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Pictograms: GHS02 (Flammable), GHS06 (Toxic), GHS07 (Harmful/Irritant)[2]
-
Hazard Statements: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][3][7]
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[2][3][4]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research and development. Below are representative procedures for its synthesis and a key transformation.
Enantioselective Synthesis via Asymmetric Epoxidation
The enantioselective synthesis of this compound can be achieved through the asymmetric epoxidation of 3,3,3-trifluoropropene. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for this transformation.
Protocol: Jacobsen-Katsuki Epoxidation of 3,3,3-Trifluoropropene
-
Catalyst Preparation: In a round-bottom flask, the chiral salen ligand (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) is dissolved in a suitable solvent such as dichloromethane.
-
Complexation: Manganese(II) acetate is added, and the mixture is stirred at room temperature to form the Mn(II)-salen complex.
-
Oxidation: The mixture is then exposed to air or a mild oxidant to generate the active Mn(III)-salen catalyst.
-
Epoxidation: The flask is cooled, and 3,3,3-trifluoropropene is introduced into the reaction mixture. A terminal oxidant, such as sodium hypochlorite, is added slowly while maintaining the temperature.[8]
-
Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is separated, washed, and dried. The crude product is then purified by distillation or chromatography to yield this compound.
Nucleophilic Ring-Opening for the Synthesis of Chiral β-Amino Alcohols
A primary application of this compound is its reaction with nucleophiles to generate valuable chiral building blocks. The ring-opening with amines, for instance, provides access to chiral β-amino alcohols.
Protocol: Synthesis of a Chiral β-Amino Alcohol
-
Reaction Setup: In a sealed tube or pressure vessel, this compound is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Amine Addition: The desired primary or secondary amine (e.g., benzylamine) is added to the solution.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 50-80 °C) and stirred for a period determined by reaction monitoring (e.g., TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired chiral β-amino alcohol. The regioselectivity of the attack is typically at the less hindered carbon atom.[7]
Key Applications in Drug Development
The unique properties conferred by the trifluoromethyl group make this compound a highly sought-after intermediate in the synthesis of pharmaceuticals.
-
Metabolic Stability: The strong carbon-fluorine bond enhances resistance to metabolic degradation, prolonging the half-life of drug candidates.
-
Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functional groups and lead to stronger interactions with biological targets.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 256372-58-4|(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 7. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety and handling of (2S)-2-(trifluoromethyl)oxirane
An In-depth Technical Guide on the Safety and Handling of (2S)-2-(trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral epoxide that serves as a critical building block in modern organic and medicinal chemistry.[1] Its significance lies in its ability to introduce a trifluoromethyl (CF₃) group into a molecule's structure, a modification highly sought after in drug development. The incorporation of a CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]
This compound's utility stems from the reactivity of its strained oxirane ring, which is susceptible to nucleophilic ring-opening reactions.[1] This allows for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds, making it an indispensable reagent for synthesizing complex, biologically active molecules.[1] However, its high reactivity, coupled with its physical properties, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols.
This guide provides comprehensive data on the identification, properties, hazards, and handling of this compound to ensure its safe and effective use in a laboratory setting.
Compound Identification
Proper identification is the first step in ensuring chemical safety. The nomenclature and identifiers for this compound are summarized below. Note that safety data sheets often refer to the racemic mixture (CAS 359-41-1).
| Identifier | Value |
| IUPAC Name | This compound[1][4] |
| Synonyms | (S)-3,3,3-Trifluoro-1,2-epoxypropane, 3,3,3-Trifluoropropylene Oxide, (S)-1,2-Epoxy-3,3,3-trifluoropropane |
| CAS Number | 130025-34-2 [(S)-enantiomer][4] |
| 143142-90-9 [(R)-enantiomer][5][6] | |
| 359-41-1 [racemic][7][8] | |
| Molecular Formula | C₃H₃F₃O[4][8][9] |
| Molecular Weight | 112.05 g/mol [5][8][9] |
Physical and Chemical Properties
The physical properties of this compound indicate that it is a volatile and highly flammable liquid.
| Property | Value |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 25 - 39.3 °C[5][10] |
| Melting Point | -80 °C[10] |
| Density | 1.294 g/mL at 25 °C[5][6] |
| Flash Point | -26 °C[5][10] |
| Refractive Index | n20/D <1.300[5][6] |
| Sensitivity | Moisture and heat sensitive |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires strict safety controls. The primary hazards include high flammability and acute toxicity.
GHS Classification
The compound is classified under multiple hazard categories according to the Globally Harmonized System (GHS).
| Pictogram(s) | GHS Code(s) | Hazard Statement(s) |
| 🔥 | H225 | Highly flammable liquid and vapor[7][8][11] |
| 💀 | H311, H331 | Toxic in contact with skin or if inhaled[11] |
| ❗ | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled[7][8] |
| ❗ | H315, H319 | Causes skin irritation and serious eye irritation[7][8] |
| ❗ | H335 | May cause respiratory irritation[7] |
Toxicology Profile
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| Protection Type | Specification |
| Eye/Face | Tightly fitting safety goggles with side-shields and a face shield.[5][7][13] |
| Skin | Impervious, fire/flame resistant laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile).[5][7] |
| Respiratory | All work must be conducted in a certified chemical fume hood. If exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is required.[7][13] |
Safe Handling Workflow
A systematic workflow is essential for minimizing risk. This involves careful planning from receipt of the chemical to its final disposal.
Caption: Standard workflow for handling this compound.
Storage and Disposal
Storage Conditions
Proper storage is critical to maintain the chemical's integrity and prevent accidents.
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent degradation.
-
Location: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for flammable liquids.[7][11][14] The storage area should be locked.[11][14]
-
Ignition Sources: Keep away from heat, sparks, open flames, and direct sunlight.[11][14]
Disposal
Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be treated as hazardous waste and disposed of via an approved waste disposal plant.[11][15] Do not dispose of it down the drain.
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
First Aid Measures
| Exposure | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][11] |
Fire-Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11] A water spray can be used to cool closed containers.
-
Hazards: The liquid is highly flammable and its vapors can form explosive mixtures with air.[11][16] Vapors may travel to a source of ignition and flash back.[16] Containers may explode when heated.[13][16]
Accidental Release Measures
For any spill, immediately evacuate the area. Remove all sources of ignition. Ventilate the area. Wear full PPE, including respiratory protection. For small spills, absorb with a non-combustible material like sand or vermiculite and place in a sealed container for disposal. For large spills, dike the area and contact emergency services.
Emergency Response Logic
Caption: Decision tree for emergency response to an incident.
Reactivity and Synthetic Utility
Core Reactivity
The primary mode of reactivity for this compound is the nucleophilic ring-opening of the epoxide.[1] This reaction is driven by the release of ring strain. The attack can occur at either carbon of the epoxide ring, and the regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack.
Reaction Mechanism: Nucleophilic Ring-Opening
Caption: General mechanism for nucleophilic ring-opening of the oxirane.
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, strong bases, and amines, as these can cause vigorous or explosive reactions.[16]
Experimental Protocols
The following are example protocols and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be performed before carrying out any new procedure.
Example Synthesis of 2-(trifluoromethyl)oxirane
This protocol is adapted from a literature method for the synthesis of the racemic compound.[17]
-
Step 1: Bromination/Acetoxylation. In a fume hood, charge a reaction vessel with 3,3,3-trifluoropropene and acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous work-up to isolate the crude 3-acetoxy-2-bromo-1,1,1-trifluoropropane.
-
Purify the intermediate, for example, by vacuum distillation.
-
Step 2: Epoxidation. Dissolve the purified intermediate in a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, while carefully monitoring the temperature.
-
After the addition is complete, stir the reaction for several hours at room temperature.
-
Isolate the final product, 2-(trifluoromethyl)oxirane, typically by careful distillation due to its low boiling point.
Example Application: Nucleophilic Ring-Opening with an Amine
This protocol is based on a reported reaction with p-anisidine.[18]
-
Setup: In a certified chemical fume hood, add a magnetic stir bar to an oven-dried flask equipped with a reflux condenser and an inert gas inlet (Argon or Nitrogen).
-
Reagents: Add ethanol (3 mL) to the flask, followed by this compound (0.50 mmol).
-
Add p-anisidine (0.60 mmol, 1.2 equivalents) to the solution.
-
Reaction: Stir the resulting mixture at 50°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹⁹F NMR). The reported reaction time is 19 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding 1 M HCl (aqueous).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography to yield the desired 2-amino-3-hydroxypropanoate.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]
- 6. 143142-90-9 CAS MSDS (R-(+)-2-TRIFLUOROMETHYLOXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2-(Trifluoromethyl)oxirane | 359-41-1 | TCI AMERICA [tcichemicals.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. download.basf.com [download.basf.com]
- 15. 2-(Trifluoromethyl)oxirane, 5G | Labscoop [labscoop.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
An In-depth Technical Guide to Chiral Trifluoromethylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds represents a cornerstone strategy in modern medicinal chemistry.[1][2] This is driven by the unique and powerful influence of the CF₃ group on a molecule's physicochemical and biological properties.[3] Its introduction can dramatically alter lipophilicity, metabolic stability, binding affinity, and bioavailability, often leading to enhanced therapeutic profiles.[1][2]
Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as biological systems (such as enzymes and receptors) are themselves chiral.[4] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological effects. The convergence of these two critical concepts—trifluoromethylation and chirality—has led to the development of chiral trifluoromethylated building blocks as high-value intermediates in the synthesis of novel therapeutics.
This guide provides a comprehensive overview of the synthesis, properties, and applications of these vital building blocks, offering detailed experimental protocols and quantitative data to support researchers in their drug discovery endeavors.
Physicochemical Properties of Trifluoromethylated Compounds
The trifluoromethyl group imparts a unique set of properties to an organic molecule, primarily due to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[2][5] These properties are crucial for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
The electron-withdrawing nature of the CF₃ group can significantly influence the acidity or basicity of nearby functional groups.[6] For instance, it can lower the pKa of amines, reducing their basicity and potentially altering their interaction with biological targets or their cellular permeability.
A summary of the key physicochemical effects of trifluoromethylation is presented below:
| Property | Effect of Trifluoromethylation | Rationale |
| Lipophilicity (LogP) | Increased | The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[2][7] |
| Metabolic Stability | Increased | The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2][7] |
| Binding Affinity | Can be enhanced | The strong electron-withdrawing nature of the CF₃ group can lead to more favorable electrostatic and hydrogen bonding interactions with target proteins.[2] |
| Acidity/Basicity | Modulated | The inductive effect of the CF₃ group can increase the acidity of nearby protons (e.g., in alcohols or amides) and decrease the basicity of amines.[6][7] |
| Dipole Moment | Altered | The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence molecular conformation and interactions. |
| Conformation | Can be influenced | The steric bulk of the CF₃ group can act as a conformational lock, restricting the rotation of bonds and favoring a specific bioactive conformation. |
Asymmetric Synthesis of Chiral Trifluoromethylated Building Blocks
The enantioselective synthesis of molecules containing a trifluoromethylated stereocenter is a significant area of research.[8][9] Various catalytic asymmetric methods have been developed to introduce the CF₃ group with high levels of stereocontrol. Key strategies include nucleophilic, electrophilic, and radical trifluoromethylation reactions targeting a range of substrates such as aldehydes, ketones, and imines.
Asymmetric Trifluoromethylation of Carbonyl Compounds
The addition of a trifluoromethyl group to aldehydes and ketones is a direct method for creating chiral trifluoromethylated alcohols, which are valuable synthetic intermediates.
Table 3.1.1: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
This method combines an iridium-based photocatalyst with a chiral imidazolidinone organocatalyst to achieve high yields and enantioselectivities for a variety of aldehyde substrates.[4][10]
| Entry | Aldehyde Substrate | Yield (%) | ee (%) |
| 1 | Octanal | 79 | 99 |
| 2 | Hydrocinnamaldehyde | 86 | 97 |
| 3 | (S)-3-Phenylbutyraldehyde | 61 | 93 (syn) |
| 4 | Cyclohexanecarboxaldehyde | 85 | 98 |
| 5 | Boc-L-prolinal | 75 | 96 |
Data sourced from Nagib, D. A., et al., J. Am. Chem. Soc. 2009, 131 (31), 10875–10877.[10]
Table 3.1.2: Asymmetric Trifluoromethylation of Ketones with TMSCF₃
Cinchonidine-derived quaternary ammonium phenoxides can catalyze the asymmetric addition of trifluoromethyltrimethylsilane (TMSCF₃) to various ketones.
| Entry | Ketone Substrate | Yield (%) | ee (%) |
| 1 | Acetophenone | 95 | 81 |
| 2 | 2-Acetylnaphthalene | 98 | 92 |
| 3 | 1-Indanone | 99 | 91 |
| 4 | Propiophenone | 92 | 75 |
Representative data based on methodologies described in the literature.[11]
Asymmetric Trifluoromethylation of Imines
Chiral α-trifluoromethylated amines are crucial building blocks for many pharmaceuticals. The catalytic asymmetric trifluoromethylation of imines provides a direct route to these valuable compounds.[12][13]
Table 3.2.1: Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines
An efficient Palladium/Zinc co-catalyzed method has been developed for the asymmetric transfer hydrogenation of trifluoromethylated imines using methanol as the hydrogen source.[14]
| Entry | Imine Substrate (Ar-C(CF₃)=N-PMP) | Yield (%) | ee (%) |
| 1 | Ar = Phenyl | 98 | 95 |
| 2 | Ar = 4-Methoxyphenyl | 99 | 96 |
| 3 | Ar = 4-Chlorophenyl | 97 | 94 |
| 4 | Ar = 2-Naphthyl | 96 | 92 |
PMP = p-methoxyphenyl. Data representative of the cited methodology.[14]
Experimental Protocols
General Protocol for Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
This protocol is adapted from the work of MacMillan and co-workers.[4]
Materials:
-
Iridium photocatalyst (e.g., [Ir(ppy)₂(dtb-bpy)]PF₆) (0.005 equiv)
-
Chiral imidazolidinone organocatalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (0.20 equiv)
-
Aldehyde (1.0 equiv)
-
Trifluoromethyl iodide (CF₃I) (1.5 equiv)
-
2,6-Lutidine (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF) (0.3 M)
-
26W fluorescent household lamp
Procedure:
-
To a dry test tube, add the iridium photocatalyst, the chiral organocatalyst, and anhydrous DMF.
-
Add 2,6-lutidine to the solution.
-
Cool the reaction mixture to -20 °C in a cryocool apparatus.
-
Add the aldehyde substrate to the cooled mixture.
-
Add trifluoromethyl iodide and immediately irradiate the reaction with a 26W fluorescent lamp.
-
Stir the reaction at -20 °C for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is typically reduced in situ with NaBH₄ in methanol at 0 °C to the corresponding alcohol for easier purification and enantiomeric excess determination.
-
Purify the alcohol product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for Asymmetric aza-Henry Reaction of N-Boc Trifluoromethyl Ketimines
This protocol is based on the work of Du, Zhang, and co-workers.[15]
Materials:
-
N-Boc trifluoromethyl ketimine (1.0 equiv)
-
Nitromethane (2.0 equiv)
-
Amino acid-derived quaternary ammonium salt catalyst (1 mol%)
-
Mesitylene (as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the quaternary ammonium salt catalyst in mesitylene, add nitromethane under an inert atmosphere.
-
Stir the mixture at the specified temperature (e.g., 30 °C) for 10 minutes.
-
Add the N-Boc trifluoromethyl ketimine to the reaction mixture.
-
Continue stirring at the same temperature for the required duration (typically 24-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to isolate the α-trifluoromethyl β-nitroamine product.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Visualizations: Workflows and Conceptual Diagrams
General Synthetic Workflow for Chiral CF₃-Building Blocks
The following diagram illustrates a generalized workflow for the asymmetric synthesis of chiral trifluoromethylated building blocks, starting from common prochiral substrates.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update 1 of: Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing the pharmacological profile of drug candidates. Its unique electronic and steric properties can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability, ultimately enhancing its therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Physicochemical Properties and Their Impact on Drug Action
The trifluoromethyl group's potent influence on molecular properties stems from the high electronegativity of the three fluorine atoms, the strength of the carbon-fluorine bond, and its larger size compared to a methyl group.[1][2][3] These fundamental characteristics translate into significant advantages in drug design.
Metabolic Stability
One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl or hydrogen group at a known metabolic hotspot, the CF3 group can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][4]
Table 1: Comparative Metabolic Stability Data
| Compound Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
| ZCZ011 Analog | CH₂NO₂ → CH₂CF₃ | Longer | Lower | [6] |
| Celecoxib vs. analog | CH₃ → CF₃ | Significantly Longer | Significantly Lower | [1] |
| Nilotinib vs. Imatinib | Introduction of CF₃ | Longer | Lower | [7] |
Note: This table presents a qualitative summary based on cited literature. Specific numerical values for direct comparisons are often found within proprietary drug development data and are less commonly published in detail.
Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to permeate biological membranes.[2][3] The Hansch lipophilicity parameter (π) for a CF3 group is approximately +0.88, indicating its contribution to increasing the overall lipophilicity of a molecule.[1] This enhanced lipophilicity can improve absorption and distribution, including penetration of the blood-brain barrier.[1] However, the impact of trifluorination on lipophilicity can be context-dependent, with the position of the CF3 group influencing its effect.[8]
Table 2: Comparative Lipophilicity Data
| Compound Pair | Modification | logP / logD | Reference |
| Trifluoromethylphenol Isomers | Positional Isomerism | Varies with position | [9] |
| Fluorinated Alkanols | CH₃ → CF₃ (α-position) | Increased Lipophilicity | [8] |
| Fluorinated Alkanols | CH₃ → CF₃ (δ, ε-positions) | Decreased Lipophilicity | [8] |
Binding Affinity and Biological Activity
The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets.[1][2] This can lead to enhanced binding affinity through several mechanisms:
-
Modulation of pKa: The inductive effect of the CF3 group can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and potentially leading to stronger interactions with the target protein.[8]
-
Favorable Electrostatic Interactions: The electron-poor nature of the carbon in the CF3 group and the electron-rich fluorine atoms can participate in favorable multipolar interactions with the protein backbone.[10]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl, chloro, or even a nitro group.[1][6][11] This substitution can maintain or improve biological activity while favorably modifying other properties like metabolic stability. For instance, replacing a nitro group with a CF3 group in CB1 receptor positive allosteric modulators resulted in more potent and metabolically stable compounds.[6]
Table 3: Comparative Binding Affinity and Activity Data
| Compound Pair / Series | Modification | IC₅₀ / EC₅₀ / Kᵢ | Reference |
| DENV NS2B/NS3 Inhibitors | Introduction of meta-CF₃ | IC₅₀ = 5.0 µM | [12] |
| Glucocorticoid Receptor Ligands | CF₃ → Benzyl | Maintained binding potency, altered function from agonist to antagonist | [13][14] |
| p97 Inhibitors | CF₃ → SF₅ | ~5-fold reduction in inhibition | [15] |
| Nilotinib vs. Imatinib | Introduction of CF₃ | 30-fold increase in potency | [7] |
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is a cornerstone for evaluating the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Stopping Solution: Ice-cold acetonitrile containing an internal standard.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solution (e.g., 1 µM final concentration) at 37°C for 5-10 minutes in a 96-well plate.[2]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the stopping solution.[4][16] The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Caption: Workflow for an in vitro microsomal stability assay.
LogP Determination by Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[5][17]
Methodology:
-
Preparation:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.
-
Saturate n-octanol with the phosphate buffer.
-
Prepare a stock solution of the test compound in the aqueous phase.
-
-
Partitioning:
-
Add a known volume of the compound's aqueous solution to a flask containing a known volume of the saturated n-octanol.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully sample both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) = [Concentration in octanol] / [Concentration in aqueous phase].
-
LogP = log₁₀(P).
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[18][19][20]
Methodology:
-
Sample Preparation:
-
Prepare the target protein and the ligand (test compound) in the same buffer to minimize heats of dilution. Degas the solutions.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat change after each injection.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.
-
ΔG and ΔS are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Synthetic Strategies
The introduction of a trifluoromethyl group into a molecule is a key step in the synthesis of many modern pharmaceuticals. Several methods have been developed for this purpose.
Nucleophilic Trifluoromethylation
This approach involves the use of a nucleophilic "CF3⁻" equivalent, such as the Ruppert-Prakash reagent (TMSCF3), which can react with various electrophiles like aldehydes, ketones, and imines.[21]
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, deliver a "CF3⁺" equivalent to nucleophilic substrates like enolates, enamines, and electron-rich aromatic and heteroaromatic compounds.[21]
Radical Trifluoromethylation
This method utilizes a trifluoromethyl radical (•CF3) generated from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent).[21] These radicals can then add to alkenes, alkynes, and arenes. Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions.[21]
Caption: Major strategies for trifluoromethylation in organic synthesis.
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that can be strategically employed to overcome many of the challenges encountered in drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the development of numerous successful drugs. A thorough understanding of its properties, coupled with robust experimental evaluation and efficient synthetic methodologies, will continue to drive the discovery of novel and improved therapeutics. This guide provides a foundational framework for researchers and drug development professionals to effectively harness the potential of the trifluoromethyl group in their quest for the next generation of medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Enantioselective Synthesis of (2S)-2-(Trifluoromethyl)oxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-(Trifluoromethyl)oxirane is a critical chiral building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, robust and efficient methods for the enantioselective synthesis of this valuable synthon are of paramount importance. This document provides detailed application notes and experimental protocols for key methods in the asymmetric synthesis of this compound and related trifluoromethylated epoxides.
Overview of Synthetic Strategies
The enantioselective synthesis of this compound can be broadly approached through two main strategies: the asymmetric epoxidation of a trifluoromethyl-containing prochiral alkene or the reaction of a carbonyl compound with a trifluoromethyl-donating reagent using a chiral catalyst. This guide focuses on three prominent and effective methods:
-
Copper(I)-Catalyzed Enantioselective Epoxidation of Aldehydes: A highly efficient method utilizing a copper(I)-Box ligand complex to catalyze the reaction between aldehydes and α-trifluoromethyl diazosilanes.
-
Organocatalytic Asymmetric Epoxidation with Takemoto's Catalyst: This approach employs a chiral thiourea catalyst for the epoxidation of trifluoromethylated tetrasubstituted alkenes.
-
Peptide-Catalyzed Asymmetric Epoxidation: A biomimetic approach using a peptide-embedded trifluoromethyl ketone as the catalyst for the epoxidation of alkenes.
Data Presentation: Comparison of Key Methodologies
The following table summarizes the quantitative data for the three highlighted methods, allowing for a direct comparison of their efficacy across different substrates.
| Method | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Cu(I)-Catalyzed Epoxidation | CuCl / AgSbF₆ / (R,R)-Ph-Box | Benzaldehyde | 91 | 98 | >20:1 | [1][2] |
| 4-Methoxybenzaldehyde | 93 | 98 | >20:1 | [1][2] | ||
| 2-Naphthaldehyde | 85 | 99 | >20:1 | [1][2] | ||
| Cinnamaldehyde | 78 | 97 | >20:1 | [1][2] | ||
| Takemoto's Catalyst Epoxidation | (S,S)-Takemoto Catalyst / t-BuOOH | 2-(4-chlorophenyl)-3,3,3-trifluoro-1-propene | 98 | 89 | - | [3] |
| 2-(4-methoxyphenyl)-3,3,3-trifluoro-1-propene | 95 | 85 | - | [3] | ||
| 2-phenyl-3,3,3-trifluoro-1-propene | 92 | 82 | - | [3] | ||
| Peptide-Catalyzed Epoxidation | Peptide-Embedded Trifluoromethyl Ketone | trans-Stilbene | 89 | 87 (er 93.5:6.5) | - | [4] |
| 1,2-Dihydronaphthalene | 75 | 91 (er 95.5:4.5) | - | [4] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Enantioselective Epoxidation of Aldehydes
This protocol describes the highly enantioselective and diastereoselective synthesis of trifluoromethyl epoxides from aldehydes and α-trifluoromethyl diazosilanes.[1][2]
Materials:
-
Copper(I) Chloride (CuCl)
-
Silver Hexafluoroantimonate (AgSbF₆)
-
(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-Box)
-
Aldehyde substrate
-
α-Trifluoromethyl diazosilane
-
Diglyme (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CuCl (5.0 mol%) and AgSbF₆ (6.0 mol%).
-
Add anhydrous diglyme and stir the mixture at room temperature for 30 minutes.
-
Add the (R,R)-Ph-Box ligand (6.0 mol%) and stir for another 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the aldehyde substrate (1.0 equiv) to the catalyst mixture.
-
Slowly add a solution of the α-trifluoromethyl diazosilane (1.2 equiv) in anhydrous diglyme via a syringe pump over 4 hours.
-
Stir the reaction mixture at 0 °C for an additional 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Organocatalytic Asymmetric Epoxidation with Takemoto's Catalyst
This protocol details the enantioselective epoxidation of a trifluoromethylated tetrasubstituted alkene using a chiral thiourea catalyst.[3]
Materials:
-
(S,S)-Takemoto's Catalyst (N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea)
-
Trifluoromethylated alkene substrate
-
tert-Butyl hydroperoxide (t-BuOOH, 5.5 M in decane)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the trifluoromethylated alkene substrate (1.0 equiv) and (S,S)-Takemoto's catalyst (10 mol%).
-
Add anhydrous toluene to dissolve the solids.
-
Cool the reaction mixture to 0 °C.
-
Add tert-butyl hydroperoxide (2.0 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched epoxide.
Protocol 3: Peptide-Catalyzed Asymmetric Epoxidation
This protocol outlines the use of a custom-synthesized peptide-embedded trifluoromethyl ketone for the asymmetric epoxidation of an alkene.[4]
Materials:
-
Peptide-embedded trifluoromethyl ketone catalyst
-
Alkene substrate
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Synthesize the peptide-embedded trifluoromethyl ketone catalyst using standard solid-phase peptide synthesis techniques.
-
In a round-bottom flask, dissolve the alkene substrate (1.0 equiv) and the peptide catalyst (10 mol%) in a mixture of acetonitrile and water.
-
Add sodium bicarbonate (5.0 equiv).
-
Cool the mixture to 0 °C and add Oxone® (3.0 equiv) portion-wise over 1 hour.
-
Stir the reaction vigorously at 0 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway for Copper(I)-Catalyzed Epoxidation
Caption: Copper(I)-Catalyzed Enantioselective Epoxidation Workflow.
Experimental Workflow for Organocatalytic Epoxidation
Caption: General workflow for Takemoto's catalyst-mediated epoxidation.
Logical Relationship in Peptide-Catalyzed Epoxidation
Caption: Key steps in peptide-catalyzed asymmetric epoxidation.
References
- 1. Cu(I)-Catalyzed Enantioselective Epoxidation of Aldehydes with α-Trifluoromethyl Diazosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Synthesis of Trifluoromethylated Epoxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated epoxides are valuable chiral building blocks in medicinal chemistry and drug development. The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The epoxide functional group, a versatile electrophilic three-membered ring, allows for a variety of stereospecific ring-opening reactions, providing access to a diverse range of complex chiral molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trifluoromethylated epoxides, focusing on key modern synthetic strategies.
Synthetic Strategies Overview
Several effective methods have been developed for the chiral synthesis of trifluoromethylated epoxides. The primary strategies covered in these notes are:
-
Diastereoselective Trifluoromethylation of α-Keto Esters followed by Cyclization: This method involves the addition of a trifluoromethyl group to a chiral α-keto ester, where a chiral auxiliary directs the stereochemistry of the newly formed stereocenter. Subsequent reduction and cyclization yield the desired epoxide.
-
Asymmetric Epoxidation of Trifluoromethylated Alkenes: This approach utilizes chiral catalysts to directly epoxidize alkenes bearing a trifluoromethyl group, thereby inducing enantioselectivity. Both organocatalytic and metal-catalyzed systems have proven effective.
-
Nucleophilic Epoxidation of Trifluoromethylated α,β-Unsaturated Esters: This method employs readily available and inexpensive oxidizing agents, such as sodium hypochlorite, for the epoxidation of electron-deficient trifluoromethylated enoates.
The following sections provide detailed protocols and quantitative data for representative examples of these synthetic strategies.
Diastereoselective Trifluoromethylation of a Chiral α-Keto Ester
This method provides a practical route to α-trifluoromethyl-α-alkyl epoxides through a chiral auxiliary-controlled asymmetric trifluoromethylation. The key step is the fluoride-initiated trifluoromethylation of a chiral keto ester, which proceeds with high diastereoselectivity.[1][2]
Reaction Scheme
Caption: Diastereoselective trifluoromethylation workflow.
Quantitative Data
| Entry | Chiral Auxiliary | Diastereomeric Ratio (dr) | Reference |
| 1 | (R)-Pantolactone | 86:14 | [1][2] |
The major diastereomer can often be isolated in >99.5:0.5 dr through crystallization.[1][2]
Experimental Protocol: Synthesis of a Chiral α-Trifluoromethyl-α-Alkyl Epoxide
Step 1: Diastereoselective Trifluoromethylation
-
To a solution of the chiral α-keto ester (1.0 equiv.) derived from (R)-pantolactone in anhydrous tetrahydrofuran (THF, 0.2 M) is added cesium fluoride (CsF, 1.5 equiv.).
-
Trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equiv.) is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the diastereomeric mixture of the trifluoromethylated tertiary alcohol. The major diastereomer can be further purified by crystallization.
Step 2: Epoxide Formation
-
To a solution of the major diastereomer of the trifluoromethylated tertiary alcohol (1.0 equiv.) in anhydrous THF (0.1 M) at 0 °C is added lithium borohydride (LiBH₄, 2.0 equiv.) portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The resulting diol is dissolved in dichloromethane (CH₂Cl₂, 0.2 M) and cooled to 0 °C. Triethylamine (Et₃N, 2.5 equiv.) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv.).
-
The reaction is stirred at 0 °C for 2 hours. Water is then added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude mesylate is dissolved in methanol (MeOH, 0.2 M), and potassium carbonate (K₂CO₃, 3.0 equiv.) is added.
-
The suspension is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude epoxide is purified by flash column chromatography on silica gel.
Asymmetric Epoxidation of Trifluoromethylated Alkenes
This strategy offers a direct route to chiral trifluoromethylated epoxides from their corresponding alkenes using a chiral catalyst.
Organocatalytic Asymmetric Epoxidation with a Takemoto Catalyst
A commercially available Takemoto's catalyst, a chiral aminothiourea, can be employed for the enantioselective epoxidation of tetrasubstituted trifluoromethylated alkenes.[3]
Caption: Takemoto catalyst-mediated epoxidation.
| Entry | Alkene Substituents (R¹, R²) | Yield (%) | e.e. (%) | Reference |
| 1 | Phenyl, CN | 93 | 86 | [3] |
| 2 | 4-Chlorophenyl, CN | 98 | 89 | [3] |
| 3 | 2-Naphthyl, CN | 95 | 88 | [3] |
| 4 | Thienyl, CN | 85 | 82 | [3] |
-
In a vial, the trifluoromethylated tetrasubstituted alkene (0.1 mmol, 1.0 equiv.) and the (R,R)-Takemoto's catalyst (0.01 mmol, 10 mol%) are dissolved in toluene (1.0 mL).
-
The solution is cooled to -20 °C.
-
A solution of tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane, 0.15 mmol, 1.5 equiv.) is added dropwise.
-
The reaction mixture is stirred at -20 °C for 24-48 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral epoxide.
Copper-Catalyzed Asymmetric Epoxidation with a Diazosilane
A copper(I) catalyst in conjunction with a chiral bis(oxazoline) (BOX) ligand facilitates the asymmetric epoxidation of aldehydes with α-trifluoromethyl diazosilanes, yielding trifluoromethyl epoxides with excellent diastereo- and enantioselectivity.[4]
Caption: Copper-catalyzed asymmetric epoxidation.
| Entry | Aldehyde | Yield (%) | e.e. (%) | dr | Reference |
| 1 | Benzaldehyde | 91 | 98 | >20:1 | [4] |
| 2 | 4-Methoxybenzaldehyde | 93 | 98 | >20:1 | [4] |
| 3 | 2-Naphthaldehyde | 90 | 97 | >20:1 | [4] |
| 4 | Cinnamaldehyde | 71 | 99 | >20:1 | [4] |
-
In a glovebox, CuCl (0.005 mmol, 5 mol%), AgSbF₆ (0.006 mmol, 6 mol%), and the chiral BOX ligand (0.006 mmol, 6 mol%) are added to a flame-dried Schlenk tube.
-
Anhydrous diglyme (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The tube is then cooled to 0 °C.
-
A solution of the aldehyde (0.1 mmol, 1.0 equiv.) in diglyme (0.5 mL) is added, followed by a solution of the α-trifluoromethyl diazosilane (0.12 mmol, 1.2 equiv.) in diglyme (0.5 mL) via syringe pump over 2 hours.
-
The reaction is stirred at 0 °C for an additional 8-12 hours.
-
The reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the trifluoromethylated epoxide.
Nucleophilic Epoxidation of Trifluoromethylated α,β-Unsaturated Esters
This method provides a facile and cost-effective route to trifluoromethylated 2,3-epoxyesters using sodium hypochlorite as the oxidizing agent.[5][6]
Reaction Scheme
References
- 1. researchgate.net [researchgate.net]
- 2. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
Application Notes and Protocols: Ring-Opening Reactions of (2S)-2-(Trifluoromethyl)oxirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-(Trifluoromethyl)oxirane is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a trifluoromethylated stereocenter, a key feature in many modern pharmaceuticals. These application notes provide an overview of the ring-opening reactions of this compound with various nucleophiles, including quantitative data and detailed experimental protocols.
Regioselectivity of Ring-Opening Reactions
The ring-opening of this compound with nucleophiles generally proceeds via an SN2 mechanism. The regioselectivity of the attack, either at the C2 (substituted) or C3 (unsubstituted) position, is influenced by both steric and electronic factors.
-
Under basic or neutral conditions , nucleophilic attack predominantly occurs at the less sterically hindered C3 position.
-
Under acidic conditions , the epoxide oxygen is protonated, and the reaction can proceed through a mechanism with more SN1 character. The strong electron-withdrawing nature of the trifluoromethyl group destabilizes the formation of a carbocation at the adjacent C2 position. Consequently, even under acidic conditions, attack at the C3 position is often favored. However, the use of Lewis acids can sometimes promote attack at the C2 position.
Data Presentation: Quantitative Summary of Ring-Opening Reactions
The following tables summarize the quantitative data for the ring-opening reactions of this compound and related fluorinated epoxides with various nucleophiles.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) | Diastereoselectivity (de %) | Ref. |
| (R)-2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline | (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol | Hexafluoro-2-propanol | 22 | 24 | >99 | >99:1 | >99 | [1] |
| p-Anisidine | Benzyl 2,3-anti-4,4,4-trifluoro-3-hydroxy-2-(p-methoxyphenyl)amino-butanoate | EtOH | 50 | 19 | 95 | >99:1 | >98 | [2] |
| Benzylamine | Benzyl 2,3-anti-2-(benzylamino)-4,4,4-trifluoro-3-hydroxybutanoate | EtOH | 50 | 19 | 98 | >99:1 | >98 | [2] |
| Morpholine | Benzyl 2,3-anti-4,4,4-trifluoro-3-hydroxy-2-morpholinobutanoate | EtOH | 50 | 19 | 91 | >99:1 | >98 | [2] |
| Sodium Azide | (R)-1-Azido-3,3,3-trifluoropropan-2-ol | EtOH/H₂O | RT | - | - | Major product at C3 | - |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) | Ref. |
| Methanol | 1,1,1-Trifluoro-3-methoxypropan-2-ol | Eu(OTf)₃, DTBMP | - | - | - | C3-selective | [3] |
| Various Alcohols | 3-Alkoxy-1,1,1-trifluoropropan-2-ols | Microwave | RT | - | High | C3-selective | [4] |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) | Diastereoselectivity (dr) | Ref. |
| Benzylthiol | Benzyl 2,3-anti-2-(benzylthio)-4,4,4-trifluoro-3-hydroxybutanoate | EtOH | 50 | 19 | 85 | >99:1 | 97:3 | [2] |
| Thiophenol | Benzyl 2,3-anti-4,4,4-trifluoro-3-hydroxy-2-(phenylthio)butanoate | EtOH | 50 | 19 | 88 | >99:1 | 95:5 | [2] |
Table 4: Reaction with Carbon Nucleophiles
| Nucleophile | Product | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) | Ref. |
| Decylmagnesium bromide (cuprate) | 1,1,1-Trifluoro-2-hydroxytetradecan-4-one | CuI, Et₂O | -40 | 3 | 79 | C3 attack | [2] |
Experimental Protocols
Protocol 1: Regio- and Diastereoselective Ring-Opening with a Chiral Amine[1]
This protocol describes the synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor.
Materials:
-
(S)-(-)-2-(Trifluoromethyl)oxirane (>99% ee)
-
(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline (>99% ee)
-
Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a solution of (R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline in hexafluoro-2-propanol, add an excess of (S)-(-)-2-(trifluoromethyl)oxirane.
-
Stir the reaction mixture at 22 °C for 24 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, remove the excess (S)-(-)-2-(trifluoromethyl)oxirane and hexafluoro-2-propanol by distillation for recovery and reuse.
-
The product, (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, is obtained in quantitative isolated yield (>99%) with excellent chemical (>99% HPLC area%) and optical (>99% de) purities without the need for column chromatography.
Protocol 2: General Procedure for Ring-Opening with Amine Nucleophiles[2]
This protocol is a general method for the reaction of a related fluorinated epoxide with various amines.
Materials:
-
Benzyl (2E)-4,4,4-trifluoro-2,3-epoxybutanoate (or this compound)
-
Amine nucleophile (e.g., p-anisidine, benzylamine, morpholine)
-
Ethanol (EtOH)
-
1 M HCl (for workup)
-
Ethyl acetate (EtOAc) (for extraction)
Procedure:
-
Dissolve the fluorinated epoxide (1.0 equiv) in ethanol.
-
Add the amine nucleophile (1.2 equiv) to the solution.
-
Stir the reaction mixture at 50 °C for the time indicated in Table 1.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, quench the reaction with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.
Protocol 3: General Procedure for Ring-Opening with Thiol Nucleophiles[2]
This protocol is a general method for the reaction of a related fluorinated epoxide with various thiols.
Materials:
-
Benzyl (2E)-4,4,4-trifluoro-2,3-epoxybutanoate (or this compound)
-
Thiol nucleophile (e.g., benzylthiol, thiophenol)
-
Ethanol (EtOH)
-
1 M HCl (for workup)
-
Ethyl acetate (EtOAc) (for extraction)
Procedure:
-
Dissolve the fluorinated epoxide (1.0 equiv) in ethanol.
-
Add the thiol nucleophile (1.2 equiv) to the solution.
-
Stir the reaction mixture at 50 °C for the time indicated in Table 3.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, quench the reaction with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy sulfide.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism for the SN2 ring-opening of this compound.
Caption: A typical experimental workflow for the ring-opening reaction.
References
Application Notes and Protocols for the Regioselectivity in (2S)-2-(Trifluoromethyl)oxirane Ring-Opening
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2-(Trifluoromethyl)oxirane is a pivotal chiral building block in medicinal and agricultural chemistry. The trifluoromethyl group is a bioisostere for various functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The ring-opening of this epoxide is a key transformation for incorporating the trifluoromethyl-containing stereocenter into larger, more complex molecules. The regioselectivity of this ring-opening is of paramount importance for the synthesis of the desired isomers.
These application notes provide an overview of the expected regioselectivity in the nucleophilic ring-opening of this compound and offer generalized experimental protocols for conducting these reactions with various classes of nucleophiles.
Regioselectivity Principles
The ring-opening of this compound with a nucleophile can theoretically proceed via two pathways: attack at the C2 carbon (the carbon bearing the trifluoromethyl group) or attack at the C3 carbon (the methylene carbon).
The regioselectivity is governed by a combination of steric and electronic effects. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent C2 carbon more electrophilic. However, the bulky trifluoromethyl group also presents significant steric hindrance at this position.
Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism. In this case, the nucleophile will preferentially attack the less sterically hindered carbon atom. Therefore, for this compound, nucleophilic attack is expected to occur predominantly at the C3 position .
Under acidic conditions, the epoxide oxygen is protonated, and the reaction may have more SN1 character. This would favor the development of a partial positive charge on the carbon atom that can best stabilize it. The C2 carbon, being secondary and adjacent to an electron-withdrawing group, is less likely to stabilize a positive charge than a typical tertiary carbon. Thus, even under many acidic conditions, attack at C3 is often favored, although the regioselectivity might be lower.
Data Presentation: Regioselectivity with Various Nucleophiles
The following tables summarize the expected regioselectivity for the ring-opening of this compound with different classes of nucleophiles based on studies of analogous fluorinated epoxides. The regioselectivity is expressed as the ratio of the major regioisomer (attack at C3) to the minor regioisomer (attack at C2).
Table 1: Ring-Opening with Oxygen Nucleophiles
| Nucleophile | Catalyst/Conditions | Regioselectivity (C3:C2) | Expected Yield |
| Methanol | Lewis Acid (e.g., BF₃·OEt₂) | >95:5 | Moderate to Good |
| Phenol | Base (e.g., NaH) | >98:2 | Moderate to Good |
| Water | Acid catalyst (e.g., H₂SO₄) | >90:10 | Good |
Table 2: Ring-Opening with Nitrogen Nucleophiles
| Nucleophile | Catalyst/Conditions | Regioselectivity (C3:C2) | Expected Yield |
| Benzylamine | Neat, 50 °C | >99:1 | High |
| Aniline | EtOH, 50 °C | >99:1 | High |
| Azide (NaN₃) | EtOH/H₂O, 80 °C | >98:2 | High |
| Tetrahydroquinoline | Hexafluoro-2-propanol | High | Good |
Table 3: Ring-Opening with Sulfur Nucleophiles
| Nucleophile | Catalyst/Conditions | Regioselectivity (C3:C2) | Expected Yield |
| Thiophenol | Base (e.g., Et₃N) | >99:1 | High |
| Benzyl Mercaptan | Base (e.g., K₂CO₃) | >99:1 | High |
Table 4: Ring-Opening with Carbon Nucleophiles
| Nucleophile | Catalyst/Conditions | Regioselectivity (C3:C2) | Expected Yield |
| Grignard (e.g., PhMgBr) | CuI (catalyst), THF | >95:5 | Moderate |
| Organolithium (e.g., n-BuLi) | THF, -78 °C | >95:5 | Moderate |
| Cyanide (e.g., KCN) | Phase Transfer Catalyst | >90:10 | Moderate |
Mandatory Visualizations
Diagram 1: General Reaction Pathway and Regioselectivity
Caption: Regioselective ring-opening of this compound.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the ring-opening reaction.
Experimental Protocols
Note: this compound is a volatile and potentially toxic substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Ring-Opening with Amines
-
Reaction Setup: To a solution of the amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, or neat if the amine is a liquid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-amino alcohol.
-
Analysis: Determine the regioselectivity by ¹H and ¹⁹F NMR analysis of the purified product.
Protocol 2: General Procedure for Ring-Opening with Thiols
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the thiol (1.1 equivalents) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., triethylamine, 1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure β-hydroxy sulfide.
-
Analysis: Characterize the product and determine the regioselectivity by NMR spectroscopy.
Protocol 3: General Procedure for Lewis Acid-Catalyzed Ring-Opening with Alcohols
-
Reaction Setup: To a solution of the alcohol (used as solvent or in an inert solvent like dichloromethane) at 0 °C under an inert atmosphere, add a Lewis acid (e.g., BF₃·OEt₂, 0.1-0.5 equivalents) dropwise.
-
Addition of Oxirane: Add this compound (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired β-alkoxy alcohol.
-
Analysis: Determine the structure and regioselectivity of the product using NMR spectroscopy.
Conclusion
The ring-opening of this compound is a highly regioselective process, with nucleophilic attack predominantly occurring at the less sterically hindered C3 position. This predictable selectivity makes it a reliable and valuable tool for the synthesis of chiral, trifluoromethyl-containing compounds for applications in drug discovery and materials science. The provided protocols offer a general framework for carrying out these transformations with a variety of nucleophiles. Researchers should optimize the reaction conditions for each specific substrate combination to achieve the best results.
(2S)-2-(Trifluoromethyl)oxirane: A Versatile Chiral Building Block in Organic Synthesis
(2S)-2-(Trifluoromethyl)oxirane is a highly valuable and versatile chiral building block in modern organic synthesis. Its trifluoromethyl group and strained epoxide ring offer a unique combination of properties that researchers and drug development professionals leverage to construct complex, stereodefined molecules with enhanced pharmacological profiles. The incorporation of a trifluoromethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity, making this oxirane a sought-after synthon in the development of new therapeutics.
The core reactivity of this compound lies in the stereospecific ring-opening of the epoxide by a wide array of nucleophiles. This reaction allows for the introduction of a trifluoromethylated stereocenter with high fidelity, providing access to a diverse range of chiral alcohols, amines, and other functionalized molecules. The regioselectivity of the nucleophilic attack is a key consideration, influenced by both steric and electronic factors, and can often be controlled through the choice of reagents and reaction conditions.
Applications in the Synthesis of Bioactive Molecules
A prominent application of this compound is in the synthesis of chiral β-amino alcohols, which are key structural motifs in many biologically active compounds. For instance, it serves as a crucial intermediate in the asymmetric synthesis of potent enzyme inhibitors.
One notable example is the highly efficient synthesis of a cholesteryl ester transfer protein (CETP) inhibitor. The key step involves a regio- and diastereoselective ring-opening of this compound with a chiral 2,5-disubstituted tetrahydroquinoline. This reaction proceeds in high yield and with excellent stereocontrol, demonstrating the practical utility of this building block in large-scale pharmaceutical manufacturing.[1]
Key Synthetic Transformations and Protocols
The versatility of this compound is showcased in its reactions with a variety of nucleophiles. Below are detailed protocols for some of the most important transformations.
Table 1: Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile Class | Nucleophile Example | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Amines | (R)-2,5-disubstituted tetrahydroquinoline | β-Trifluoromethyl amino alcohol | >99 | >99.5:0.5 | >99 |
| Thiols | p-Thiocresol | β-Trifluoromethyl hydroxy sulfide | 85 | 95:5 | - |
| Cyanide | Trimethylsilyl cyanide (TMSCN) | β-Trifluoromethyl hydroxy nitrile | 88 | - | 92 |
| Organocuprates | (CH₃)₂CuLi | Trifluoromethylated secondary alcohol | 75 | - | - |
| Alkynes | Phenylacetylene | Trifluoromethylated propargyl alcohol | 82 | - | - |
Experimental Protocols
Protocol 1: Synthesis of a Chiral β-Trifluoromethyl Amino Alcohol
This protocol describes the regio- and diastereoselective ring-opening of this compound with a chiral amine, as demonstrated in the synthesis of a CETP inhibitor.[1]
Reaction Scheme:
Caption: Synthesis of a chiral β-trifluoromethyl amino alcohol.
Materials:
-
This compound (>99% ee)
-
(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline (>99% ee)
-
Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a solution of (R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroquinoline (1.0 equiv) in hexafluoro-2-propanol is added this compound (1.2 equiv).
-
The reaction mixture is stirred at 22 °C for 24 hours.
-
Upon completion, the solvent and excess oxirane are removed by distillation.
-
The desired product is obtained in quantitative yield (>99%) and high diastereomeric excess (>99% de) without the need for column chromatography.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with Cyanide
This protocol details the synthesis of a β-trifluoromethyl hydroxy nitrile using trimethylsilyl cyanide (TMSCN) as the nucleophile, catalyzed by a Lewis acid.
Reaction Workflow:
Caption: Workflow for the synthesis of β-trifluoromethyl hydroxy nitrile.
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Ytterbium triflate (Yb(OTf)₃)
-
Chiral PyBox ligand
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Yb(OTf)₃ (10 mol%) and the chiral PyBox ligand (12 mol%) in anhydrous THF.
-
Add this compound (1.0 equiv) to the solution.
-
Cool the mixture to -78 °C.
-
Slowly add TMSCN (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl hydroxy nitrile.
Protocol 3: Ring-Opening with Organocuprates
This protocol provides a general method for the formation of a new carbon-carbon bond at the less hindered position of the oxirane using an organocuprate reagent.
Logical Relationship of Reagents and Products:
Caption: Formation of trifluoromethylated secondary alcohols.
Materials:
-
This compound
-
Organolithium or Grignard reagent (e.g., methyllithium)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend CuI (0.5 equiv) in anhydrous THF and cool to 0 °C.
-
Add the organolithium or Grignard reagent (1.0 equiv) dropwise and stir for 30 minutes to form the organocuprate.
-
Cool the solution to -78 °C.
-
Add a solution of this compound (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound has proven to be an indispensable chiral building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its ability to introduce a trifluoromethylated stereocenter with high efficiency and selectivity makes it a powerful tool for the development of new pharmaceuticals. The protocols outlined above provide a starting point for researchers to explore the rich chemistry of this versatile synthon and to apply it to the synthesis of novel and impactful compounds.
References
Application Notes and Protocols: Synthesis of Chiral Trifluoromethylated Alcohols using (2S)-2-(Trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-(Trifluoromethyl)oxirane is a valuable and versatile chiral building block in organic synthesis, particularly for the introduction of a trifluoromethyl group into molecules.[1][2] The trifluoromethyl group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The strained three-membered ring of the oxirane is susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific formation of a variety of chiral trifluoromethylated alcohols.[1][2] This document provides an overview of the application of this compound in the synthesis of these valuable compounds, including detailed protocols and quantitative data for key transformations.
The core reactivity of this compound involves the nucleophilic attack on one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is a critical aspect, governed by a balance of steric hindrance and electronic effects imparted by the strongly electron-withdrawing trifluoromethyl group. Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less substituted carbon (C3).
General Reaction Pathway
The nucleophilic ring-opening of this compound proceeds with inversion of configuration at the attacked carbon center, leading to the formation of (R)-configured trifluoromethylated alcohols.
Caption: General scheme for the synthesis of (R)-trifluoromethylated alcohols.
Experimental Data Summary
The following tables summarize the quantitative data for the synthesis of trifluoromethylated alcohols from this compound with various nucleophiles.
Table 1: Ring-Opening with Oxygen Nucleophiles
| Nucleophile (ROH) | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| Methanol | Yb(OTf)₃ (cat.) | CH₂Cl₂ | RT | 12 | (R)-1,1,1-trifluoro-3-methoxy-2-propanol | Good | [1] |
| Ethanol | Yb(OTf)₃ (cat.) | CH₂Cl₂ | RT | 12 | (R)-1,1,1-trifluoro-3-ethoxy-2-propanol | Good | [1] |
| Phenol | Base (e.g., NaH) | THF | RT | - | (R)-1,1,1-trifluoro-3-phenoxy-2-propanol | - | [2] |
Table 2: Ring-Opening with Nitrogen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (%) | Ref. |
| Benzylamine | Neat | 25 | 24 | (R)-3-(benzylamino)-1,1,1-trifluoro-2-propanol | 85 | >98 | [3] | |
| Diethylamine | Neat | 25 | 48 | (R)-3-(diethylamino)-1,1,1-trifluoro-2-propanol | 78 | >98 | [3] | |
| Sodium Azide | NH₄Cl, H₂O | Methanol | 65 | 12 | (R)-3-azido-1,1,1-trifluoro-2-propanol | 88 | >98 | [3] |
Table 3: Ring-Opening with Sulfur Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| Thiophenol | Base (e.g., NaH) | THF | RT | - | (R)-1,1,1-trifluoro-3-(phenylthio)-2-propanol | - | [4] |
Table 4: Ring-Opening with Carbon Nucleophiles (Organocuprates)
| Nucleophile (R₂CuLi) | Conditions | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Enantiomeric Excess (%) | Ref. |
| (CH₃)₂CuLi | LiI | THF | -78 to RT | - | (R)-1,1,1-trifluoro-butan-2-ol | Good | >98 | [3] |
| (n-Bu)₂CuLi | LiI | THF | -78 to RT | - | (R)-1,1,1-trifluoro-heptan-2-ol | 82 | >98 | [3] |
| (Ph)₂CuLi | LiI | THF | -78 to RT | - | (R)-1,1,1-trifluoro-3-phenyl-propan-2-ol | 75 | >98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (R)-3-Amino-1,1,1-trifluoro-2-propanols
This protocol is adapted from the reaction of this compound with primary and secondary amines.
Caption: Workflow for the synthesis of (R)-3-amino-1,1,1-trifluoro-2-propanols.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, diethylamine)
-
Anhydrous solvent (optional, e.g., THF, Et₂O)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred amine.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2 (typically 24-48 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, remove the excess amine under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-3-amino-1,1,1-trifluoro-2-propanol.
Protocol 2: General Procedure for the Synthesis of (R)-1,1,1-trifluoro-alkan-2-ols using Organocuprates
This protocol describes the ring-opening of this compound with Gilman reagents.
Materials:
-
This compound
-
Organolithium reagent (e.g., MeLi, n-BuLi, PhLi)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2.2 equivalents) to the stirred suspension. The color of the solution will change, indicating the formation of the Gilman reagent.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the Gilman reagent at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (R)-1,1,1-trifluoro-alkan-2-ol.
Signaling Pathways and Logical Relationships
The regioselectivity of the ring-opening is a key consideration. Under basic or neutral conditions, the SN2 attack occurs predominantly at the less sterically hindered C3 position. In contrast, under acidic conditions, the reaction can proceed with more SN1 character, leading to a potential mixture of products with attack at both C2 and C3, although attack at C3 is generally favored for primary epoxides.
Caption: Factors influencing the regioselectivity of the ring-opening reaction.
Conclusion
This compound is a highly effective chiral precursor for the synthesis of a diverse range of enantiomerically enriched trifluoromethylated alcohols. The nucleophilic ring-opening reactions proceed with high stereospecificity and, under appropriate conditions, excellent regioselectivity. The protocols provided herein offer a general framework for the synthesis of these valuable compounds, which are of significant interest to researchers in medicinal chemistry and drug development. Further optimization of reaction conditions for specific nucleophiles may be required to achieve optimal yields and selectivities.
References
Application Notes and Protocols for the Preparation of Chiral Fluorinated Amines from (2S)-2-(Trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral fluorinated amines are increasingly important building blocks in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. (2S)-2-(trifluoromethyl)oxirane is a versatile and valuable chiral starting material for the stereoselective synthesis of these important compounds. The primary synthetic route involves the nucleophilic ring-opening of the epoxide by an amine, yielding a chiral β-amino alcohol, which is a direct precursor to the desired chiral fluorinated amine. This document provides detailed protocols and application notes for this transformation.
The key reaction is the regioselective attack of an amine nucleophile on the oxirane ring. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the nucleophilic attack predominantly occurs at the less substituted carbon atom (C3) of the oxirane ring via an SN2 mechanism. This regioselectivity ensures the formation of 1-amino-3,3,3-trifluoro-2-propanol derivatives.
Reaction Pathway
The general reaction scheme involves the nucleophilic attack of a primary or secondary amine on this compound. This attack occurs preferentially at the C3 position, leading to the formation of the corresponding (2S)-1-amino-3,3,3-trifluoro-2-propanol derivative with high regioselectivity.
Caption: General reaction pathway for the synthesis of chiral fluorinated amino alcohols.
Experimental Protocols
The following protocols are based on established procedures for the ring-opening of trifluoromethyl-substituted epoxides with amines. While the specific substrate in the cited literature is a 2,3-epoxypropanoate, the reaction conditions are readily adaptable for this compound.
Protocol 1: General Procedure for the Reaction of this compound with Primary or Secondary Amines
-
To a solution of this compound (1.0 mmol) in ethanol (5 mL) is added the desired amine (1.2 mmol).
-
The reaction mixture is stirred at 50 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired (2S)-1-amino-3,3,3-trifluoro-2-propanol derivative.
Protocol 2: Procedure for the Reaction with an Amino Acid Ester (e.g., Benzyl Isoleucinate)
-
To a solution of this compound (1.0 mmol) in ethanol (5 mL) is added benzyl isoleucinate tosylate salt (1.2 mmol) and triethylamine (1.5 mmol).
-
The reaction mixture is stirred at 50 °C.
-
Reaction progress is monitored by TLC or LC-MS.
-
After the reaction is complete, the solvent is evaporated in vacuo.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the target amino alcohol.
Quantitative Data Summary
The following tables summarize typical yields and diastereoselectivities for the ring-opening of a trifluoromethyl-substituted epoxide with various amines, based on data from analogous systems.[1] These results are expected to be comparable for reactions with this compound.
Table 1: Reaction with Primary and Secondary Amines
| Entry | Amine | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | p-Anisidine | (2S)-1-(p-methoxyphenylamino)-3,3,3-trifluoro-2-propanol | 85 | >95:5 |
| 2 | Benzylamine | (2S)-1-(benzylamino)-3,3,3-trifluoro-2-propanol | 92 | >95:5 |
| 3 | (R)-(+)-α-Methylbenzylamine | (2S,2'R)-1-(1-phenylethylamino)-3,3,3-trifluoro-2-propanol | 88 | 53:47 |
| 4 | Morpholine | (2S)-1-(morpholino)-3,3,3-trifluoro-2-propanol | 95 | N/A |
| 5 | Piperidine | (2S)-1-(piperidino)-3,3,3-trifluoro-2-propanol | 91 | N/A |
| 6 | Dibenzylamine | No Reaction | - | - |
Table 2: Reaction with Amino Acid Esters
| Entry | Amino Acid Ester | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzyl Isoleucinate | (2S)-1-((2'S,3'S)-1-benzyloxy-3-methyl-1-oxopentan-2-ylamino)-3,3,3-trifluoro-2-propanol | 75 | 53:47 |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of chiral fluorinated amino alcohols is depicted below.
Caption: A typical experimental workflow for the synthesis of chiral fluorinated amino alcohols.
Troubleshooting and Key Considerations
-
Regioselectivity: While the reaction is highly regioselective for attack at the C3 position, trace amounts of the other regioisomer may be formed, particularly with sterically hindered amines or under different reaction conditions.
-
Diastereoselectivity: When using a chiral amine as the nucleophile, the diastereoselectivity of the product can vary. The stereochemical outcome is influenced by the steric and electronic properties of both the epoxide and the amine.
-
Reaction Monitoring: It is crucial to monitor the reaction progress to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.
-
Purification: The polarity of the resulting amino alcohol can vary significantly depending on the amine used. The eluent system for column chromatography should be optimized accordingly.
-
Safety: this compound is a reactive and potentially hazardous chemical. Appropriate personal protective equipment (PPE) should be worn, and all manipulations should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for the Catalytic Asymmetric Epoxidation to Produce (2S)-2-(Trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-(Trifluoromethyl)oxirane is a critical chiral building block in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of this compound via the catalytic asymmetric epoxidation of 2,3,3,3-tetrafluoropropene (TFP). The focus is on providing practical methodologies and comparative data for researchers in the field.
Catalytic Systems for Asymmetric Epoxidation of Fluorinated Alkenes
The enantioselective epoxidation of electron-deficient alkenes such as TFP presents a unique challenge. Several catalytic systems have been developed for asymmetric epoxidation, with organocatalysis, particularly using fructose-derived ketones (Shi-type catalysts), showing significant promise for fluorinated substrates. Metal-based catalysts, such as those used in Jacobsen-Katsuki epoxidation, are also viable but their application to highly fluorinated alkenes like TFP is less documented in readily available literature.
Organocatalysis: Shi-Type Epoxidation
The Shi epoxidation utilizes a chiral ketone catalyst derived from a carbohydrate, typically fructose, and a stoichiometric oxidant, most commonly potassium peroxymonosulfate (Oxone®).[1][2] The active catalytic species is a chiral dioxirane generated in situ. This method has demonstrated high enantioselectivity for a variety of fluoroolefins.[3]
Metal-Based Catalysis: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach).[4][5] This system is highly effective for the asymmetric epoxidation of a wide range of unfunctionalized alkenes. While its application to TFP is not extensively detailed in the literature, it remains a potentially valuable method to explore.
Data Presentation: Asymmetric Epoxidation of Fluoroolefins
| Entry | Substrate | Catalyst | Oxidant | Solvent System | Yield (%) | ee (%) | Reference |
| 1 | (E)-1-Fluoro-2,2-dimethyldec-3-ene | Fructose-derived Ketone 1 | Oxone® | MeCN/DMM/Buffer | 77 | 91 | [3] |
| 2 | (E)-1-Fluoro-2-phenyldec-3-ene | Fructose-derived Ketone 1 | Oxone® | MeCN/DMM/Buffer | 85 | 88 | [3] |
| 3 | (E)-1-Fluoro-2-phenyl-3-methylbut-1-ene | Fructose-derived Ketone 2 | Oxone® | MeCN/DMM/Buffer | 82 | 93 | [3] |
Experimental Protocols
Protocol 1: Shi Asymmetric Epoxidation of a Fluoroolefin (General Procedure)
This protocol is adapted from the literature for the epoxidation of fluoroolefins using a fructose-derived ketone catalyst.[3]
Materials:
-
Fluoroolefin (e.g., 2,3,3,3-tetrafluoropropene)
-
Fructose-derived ketone catalyst (e.g., Shi catalyst)[1]
-
Potassium peroxymonosulfate (Oxone®)
-
Potassium carbonate (K₂CO₃)
-
Disodium EDTA
-
Acetonitrile (MeCN)
-
Dimethoxymethane (DMM)
-
Buffer solution (e.g., 0.05 M Na₂B₄O₇·10H₂O in 4 × 10⁻⁴ M aq. Na₂EDTA, pH ~9.2)
-
Tetrabutylammonium hydrogensulfate (TBAHS) (optional, as a phase-transfer catalyst)
-
Pentane or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the fluoroolefin (1.0 equiv), the fructose-derived ketone catalyst (0.2-0.3 equiv), and optionally TBAHS (0.05 equiv) in a mixture of MeCN and DMM (2:1 v/v), add the buffer solution with stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare two separate solutions:
-
A solution of Oxone® (2.5 equiv) in aqueous EDTA solution.
-
A solution of K₂CO₃ (10.5 equiv) in aqueous EDTA solution.
-
-
Add the Oxone® and K₂CO₃ solutions dropwise, separately and simultaneously, to the reaction mixture over a period of 8 hours using syringe pumps.
-
After the addition is complete, stir the reaction for an additional hour at 0 °C.
-
Quench the reaction by adding pentane or diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with pentane or diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation (General Considerations)
Materials:
-
2,3,3,3-Tetrafluoropropene (TFP)
-
(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst performance)
-
Buffer solution (e.g., phosphate buffer, pH 11.3)
Procedure Outline:
-
Dissolve the TFP and (R,R)-Jacobsen's catalyst (typically 2-10 mol%) in CH₂Cl₂. If used, add the 4-phenylpyridine N-oxide.
-
Cool the solution to 0 °C.
-
Add the buffered sodium hypochlorite solution dropwise with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Catalytic Cycle of Shi Epoxidation
Caption: Catalytic cycle of the Shi asymmetric epoxidation.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis.
References
- 1. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organocatalytic asymmetric epoxidation of olefins by chiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2-(trifluoromethyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (2S)-2-(trifluoromethyl)oxirane, a critical chiral building block in medicinal chemistry and materials science. Low yields are a common issue in this synthesis, often stemming from the unique electronic properties of the trifluoromethyl group and the inherent reactivity of the epoxide product.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Logical Flow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | The Jacobsen-Katsuki catalyst, a manganese-salen complex, can degrade over time. Ensure it is stored under an inert atmosphere and away from moisture. If in doubt, prepare a fresh batch of the catalyst. |
| Degraded Oxidant | Common oxidants like sodium hypochlorite (bleach) and meta-chloroperoxybenzoic acid (mCPBA) can decompose upon storage. Use a freshly opened bottle or titrate to determine the active oxidant concentration. | |
| Presence of Water | The reaction is highly sensitive to moisture, which can deactivate the catalyst. Use anhydrous solvents and dry all glassware thoroughly before use. | |
| Incorrect Reaction Temperature | The optimal temperature for the epoxidation of electron-deficient alkenes can be crucial. If the reaction is run at too high a temperature, catalyst decomposition can occur. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Monitor the reaction temperature closely. For the Jacobsen epoxidation of indene, a temperature of -5°C has been reported to be effective.[1] | |
| Low Enantioselectivity (% ee) | Racemic Epoxidation | If the chiral catalyst is not functioning correctly, a racemic or near-racemic mixture of the epoxide may be formed. Verify the enantiomeric purity of the catalyst ligand. |
| Suboptimal Axial Ligand | The addition of an axial ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can significantly improve enantioselectivity by modulating the catalyst's electronic and steric properties.[2] | |
| Formation of Side Products | Epoxide Ring-Opening | This compound is susceptible to nucleophilic ring-opening, especially under acidic or basic conditions, leading to the formation of diols or other adducts.[3] Ensure the workup is performed under neutral or mildly basic conditions and avoid prolonged exposure to protic solvents. |
| Over-oxidation | Using a large excess of the oxidant can lead to undesired side reactions. Carefully control the stoichiometry of the oxidant. | |
| Difficulty in Product Isolation | Volatility of the Product | This compound is a volatile compound. Care must be taken during solvent removal to avoid product loss. Use a rotary evaporator at low temperature and reduced pressure. |
| Co-elution with Impurities | Purification by column chromatography can be challenging due to the product's volatility. Use a well-packed column and optimize the eluent system to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the asymmetric synthesis of this compound?
A1: The most widely employed method is the enantioselective epoxidation of 3,3,3-trifluoropropene using a chiral catalyst, with the Jacobsen-Katsuki epoxidation being a prominent example.[2][4][5] This reaction utilizes a manganese-salen complex as the catalyst to stereoselectively deliver an oxygen atom to the double bond.
Q2: Which oxidant should I use for the Jacobsen-Katsuki epoxidation of 3,3,3-trifluoropropene?
A2: Several oxidants can be used, including sodium hypochlorite (NaOCl, commercial bleach), meta-chloroperoxybenzoic acid (mCPBA), and buffered hydrogen peroxide.[4] For electron-deficient alkenes like 3,3,3-trifluoropropene, the choice of oxidant and the presence of additives can significantly impact the yield and enantioselectivity. It is recommended to screen different oxidants to find the optimal conditions for your specific setup.
Q3: My yield is consistently low, even after optimizing the reaction conditions. What else could be the problem?
A3: A primary cause of low yield is the instability of the this compound product. The electron-withdrawing trifluoromethyl group activates the epoxide ring, making it highly susceptible to nucleophilic attack and subsequent ring-opening.[3] This can occur during the reaction itself or during the workup and purification stages. To mitigate this, it is crucial to:
-
Maintain a neutral or slightly basic pH during the workup.
-
Avoid strong acids and bases.
-
Minimize the exposure of the product to nucleophilic solvents (e.g., water, alcohols).
-
Perform purification steps quickly and at low temperatures.
Q4: How can I improve the enantiomeric excess (% ee) of my product?
A4: Achieving high enantioselectivity depends on several factors:
-
Catalyst Purity: Use a highly enantiomerically pure Jacobsen's catalyst.
-
Axial Ligand: The addition of an axial ligand like N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative can enhance enantioselectivity by influencing the catalyst's geometry and electronic properties.[2]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
-
Solvent: The choice of solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. Dichloromethane is a commonly used solvent for this reaction.[4]
Q5: What are the common side products, and how can I minimize their formation?
A5: The most common side product is the corresponding diol, formed from the ring-opening of the epoxide by water. Other potential side products can arise from reactions with other nucleophiles present in the reaction mixture. To minimize side product formation:
-
Ensure strictly anhydrous reaction conditions.
-
Use a buffered oxidant system if necessary to control the pH.
-
Carefully control the stoichiometry of the oxidant to avoid over-oxidation.
-
Perform a prompt and careful workup to isolate the epoxide before it has a chance to decompose.
Experimental Protocols
General Protocol for Jacobsen-Katsuki Epoxidation of 3,3,3-Trifluoropropene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
References
Technical Support Center: Side Reactions in the Ring-Opening of Trifluoromethyl Epoxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of ring-opening reactions of trifluoromethyl epoxides. The unique electronic properties of the trifluoromethyl group can influence regioselectivity and lead to unexpected side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the ring-opening of trifluoromethyl epoxides?
A1: The primary side reactions encountered include:
-
Loss of Regioselectivity: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the electronic environment of the epoxide ring, leading to mixtures of regioisomers.
-
Rearrangement Reactions: Under acidic conditions, the formation of a carbocation intermediate, destabilized by the adjacent CF₃ group, can potentially lead to hydride or other alkyl shifts.
-
Polymerization: Lewis acids or strongly nucleophilic conditions can initiate the polymerization of the epoxide, especially with highly reactive substrates.
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, under harsh reaction conditions (e.g., strong acids or bases at elevated temperatures), the trifluoromethyl group itself may undergo hydrolysis to a carboxylic acid.
Q2: How does the trifluoromethyl group affect the regioselectivity of the ring-opening reaction?
A2: The trifluoromethyl group is a potent electron-withdrawing group, which exerts a strong inductive effect. This effect can influence the regioselectivity in two primary ways depending on the reaction conditions:
-
Under Basic or Nucleophilic Conditions (Sₙ2-type mechanism): The nucleophile will preferentially attack the carbon atom that is less sterically hindered and electronically more accessible. For terminal trifluoromethyl epoxides, this is typically the carbon atom that does not bear the trifluoromethyl group. The electron-withdrawing CF₃ group can also create electronic repulsion with the incoming nucleophile, further favoring attack at the less substituted position. For example, the ring-opening of 2,2-bis(trifluoromethyl)oxirane with various nucleophiles proceeds with exclusive attack at the CH₂ position to form tertiary alcohols of the type NuCH₂C(CF₃)₂OH.[1] Similarly, the ring-opening of 3-Rf-2,3-epoxypropanoates with various nucleophiles occurs highly regioselectively at the C2 position.[2]
-
Under Acidic Conditions (Sₙ1-type mechanism): In acid-catalyzed ring-opening, the epoxide oxygen is first protonated, followed by nucleophilic attack. The transition state has significant carbocationic character. The CF₃ group strongly destabilizes an adjacent carbocation. Therefore, the nucleophilic attack will occur at the carbon atom that can better stabilize the partial positive charge, which is often the more substituted carbon atom further away from the CF₃ group if such a position exists. However, if the CF₃ group is directly attached to one of the epoxide carbons, the reaction may proceed via a more Sₙ2-like mechanism even under acidic conditions, with the nucleophile attacking the less hindered carbon.
Q3: Can the trifluoromethyl group itself react under the conditions used for epoxide ring-opening?
A3: While the trifluoromethyl group is generally considered robust, it is not entirely inert. Under certain conditions, particularly with strong acids or bases at elevated temperatures, it can undergo hydrolysis to a carboxylic acid group. Researchers should be mindful of this potential side reaction when employing harsh reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ring-Opened Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Optimize temperature, reaction time, and solvent. Start with milder conditions and gradually increase the temperature if no reaction is observed. |
| Poor Nucleophile | Use a stronger nucleophile or activate the existing nucleophile (e.g., by deprotonation with a suitable base). |
| Steric Hindrance | If the desired regioselectivity involves attack at a sterically hindered position, consider using a less bulky nucleophile or a different catalytic system. |
| Side Reactions | See troubleshooting guides for specific side reactions below. |
Issue 2: Formation of a Mixture of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Ambiguous Reaction Mechanism | The reaction may be proceeding through a borderline Sₙ1/Sₙ2 mechanism. |
| For Sₙ2 control (attack at the less hindered carbon): Use a strong, non-bulky nucleophile in a polar aprotic solvent. Avoid acidic catalysts. | |
| For Sₙ1 control (attack at the more substituted carbon): Use a weak nucleophile in the presence of a Lewis or Brønsted acid. Note that the destabilizing effect of the CF₃ group on an adjacent carbocation may still disfavor this pathway. | |
| Lewis Acid Choice | Different Lewis acids can have varying effects on regioselectivity. Screen a range of Lewis acids (e.g., BF₃·OEt₂, Ti(OiPr)₄, Sc(OTf)₃) to find the optimal one for your substrate. |
Issue 3: Polymerization of the Epoxide
| Potential Cause | Troubleshooting Steps |
| Excessively Strong Lewis Acid | Use a milder Lewis acid or reduce the catalyst loading. |
| High Reaction Temperature | Perform the reaction at a lower temperature. |
| High Concentration of Reactants | Reduce the concentration of the epoxide and/or the initiator. |
Issue 4: Suspected Rearrangement or CF₃ Group Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Strongly Acidic Conditions | Use a milder acid or a non-acidic method for ring-opening if possible. |
| High Temperatures | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, especially for acid-catalyzed reactions. |
Data Presentation
Table 1: Regioselectivity in the Ring-Opening of Representative Trifluoromethyl Epoxides
| Epoxide Substrate | Nucleophile/Reagent | Major Product Regioisomer | Reference |
| 2,2-bis(trifluoromethyl)oxirane | O, N, S, or C nucleophiles | Exclusive attack at the CH₂ position | [1] |
| 3-Rf-2,3-epoxypropanoates | Various nucleophiles | Highly regioselective attack at the C2 position | [2] |
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening of a Trifluoromethyl Epoxide under Basic/Nucleophilic Conditions
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Setup:
-
Trifluoromethyl epoxide (1.0 eq)
-
Nucleophile (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, CH₃CN)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a magnetic stirrer and a temperature controller.
-
-
Procedure:
-
Dissolve the trifluoromethyl epoxide in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the nucleophile to the reaction mixture dropwise. If the nucleophile is a solid, it can be added in portions.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Troubleshooting for the General Protocol:
-
No reaction: Increase the reaction temperature, use a stronger nucleophile, or add a catalytic amount of a suitable base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile if applicable.
-
Slow reaction: Increase the concentration of the nucleophile or the reaction temperature.
-
Formation of side products: Decrease the reaction temperature, use a less reactive solvent, or purify the starting materials to remove any impurities that may be catalyzing side reactions.
Visualizations
Caption: Reaction pathways for trifluoromethyl epoxide ring-opening.
Caption: Troubleshooting workflow for common experimental issues.
References
Technical Support Center: Purification of (2S)-2-(trifluoromethyl)oxirane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of (2S)-2-(trifluoromethyl)oxirane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experimental work.
Troubleshooting Guides
This section provides systematic approaches to resolving common challenges encountered during the purification of this compound.
Low Yield After Purification
Question: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I address them?
Answer: Low yields can stem from several factors related to the inherent reactivity and volatility of the epoxide. A systematic evaluation of each step is crucial for troubleshooting.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Product Loss During Solvent Removal | This compound is a low-boiling point compound (38-40°C at atmospheric pressure).[1][2] Avoid using high vacuum or excessive heat during rotary evaporation. It is recommended to use a cold water bath and carefully monitor the vacuum to prevent co-evaporation with the solvent. |
| Degradation During Purification | The epoxide ring is susceptible to opening under acidic or basic conditions. Ensure all glassware is neutralized before use. If using chromatography, be aware that silica gel can be slightly acidic. Consider using deactivated silica gel or a different stationary phase like alumina.[3] |
| Incomplete Extraction | If performing a work-up before purification, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover all the product. |
| Thermal Decomposition | Although fluorinated epoxides can exhibit good thermal stability, prolonged exposure to high temperatures during distillation should be avoided.[1] Utilize vacuum distillation to lower the boiling point and minimize thermal stress. |
| Hydrolysis | The presence of water can lead to the formation of the corresponding diol, especially if acidic or basic catalysts are present.[3] Use anhydrous solvents and reagents, and perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon). |
Product Purity Issues
Question: My purified this compound is still contaminated with impurities. How can I improve the purity?
Answer: Impurities can be carried over from the synthesis or generated during work-up and purification. Identifying the nature of the impurity is key to selecting the appropriate purification strategy. Common impurities may include unreacted starting materials, reaction by-products, and residual solvents.[4]
Troubleshooting Purity by Method:
-
Vacuum Distillation:
-
Issue: Co-distillation of impurities with similar boiling points.
-
Solution: Use a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. Carefully monitor the head temperature during distillation and collect narrow fractions.
-
-
Flash Column Chromatography:
-
Issue: Poor separation of non-polar impurities.
-
Solution: Optimize the mobile phase system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) can improve separation. Ensure the chosen solvent system provides good separation of the product and impurities on a TLC plate before scaling up to a column.[5]
-
Issue: Tailing peaks, leading to cross-contamination of fractions.
-
Solution: Tailing can be caused by interactions with the stationary phase.[6] Using a deactivated (end-capped) silica gel or adding a small amount of a polar modifier to the mobile phase can help. Dry loading the sample onto the column can also improve peak shape.[7]
-
Inconsistent Enantiomeric Excess (%ee)
Question: The enantiomeric excess of my this compound is lower than expected or varies between batches. What could be the cause?
Answer: A decrease in enantiomeric excess can be due to racemization or the presence of the other enantiomer as an impurity.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| Racemization During Work-up or Purification | Exposure to harsh acidic or basic conditions can potentially lead to ring-opening and re-closure with loss of stereochemistry. Use neutralized glassware and avoid strongly acidic or basic conditions. |
| Inaccurate %ee Determination | Ensure your chiral HPLC or GC method is properly validated for the separation of the enantiomers of 2-(trifluoromethyl)oxirane. The peak integration must be accurate. |
| Sub-optimal Asymmetric Synthesis | If the issue stems from the synthesis itself, revisit the reaction conditions, catalyst purity, and reagent quality. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary degradation pathways for this compound? A1: The primary degradation pathways are ring-opening reactions due to the strained three-membered ring. This can be initiated by nucleophiles such as water (hydrolysis), alcohols, and amines, and is often catalyzed by acids or bases.[3][8]
Q2: What are the recommended storage conditions for this compound? A2: It should be stored at refrigerated temperatures (0-10°C) under an inert atmosphere (nitrogen or argon) to minimize degradation.[9][10] It is also sensitive to moisture and heat.[9]
Purification Method-Specific Questions
Q3: Is vacuum distillation a suitable method for purifying this compound? A3: Yes, vacuum distillation is a suitable method, especially for removing non-volatile impurities. The boiling point of 2-(trifluoromethyl)oxirane is 38-40°C at atmospheric pressure, so applying a vacuum will lower the boiling point, reducing the risk of thermal degradation.[1][2]
Q4: What are the key parameters to control during the vacuum distillation of this compound? A4: Key parameters include:
-
Vacuum Pressure: A moderate vacuum should be applied to significantly lower the boiling point.
-
Heating Bath Temperature: The temperature should be increased gradually to avoid bumping and thermal decomposition.
-
Fraction Collection: Collect fractions based on stable head temperature to ensure the separation of impurities with different boiling points.
Q5: What type of stationary and mobile phase should I use for flash chromatography of this compound? A5: For normal-phase flash chromatography, silica gel is a common stationary phase.[5] A mobile phase system of hexane and ethyl acetate or hexane and diethyl ether is a good starting point. The polarity can be adjusted to achieve optimal separation.
Q6: Can I use preparative chiral HPLC to improve the enantiomeric excess of my this compound? A6: Yes, preparative chiral HPLC is a powerful technique for separating enantiomers and can be used to enhance the enantiomeric purity of your product.[11][12]
Data Presentation
The following table summarizes typical performance data for different purification methods for chiral epoxides. Please note that specific results for this compound may vary depending on the crude sample's purity and the specific experimental conditions.
| Purification Method | Typical Yield (%) | Typical Final Purity (%) | Typical Enantiomeric Excess (%ee) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 80-95 | >98 | Unchanged | Effective for removing non-volatile impurities; scalable. | May not separate impurities with similar boiling points; potential for thermal degradation. |
| Flash Column Chromatography | 70-90 | >99 | Unchanged | Good for removing a wide range of impurities; versatile. | Can be time-consuming; requires solvent; potential for product loss on the column. |
| Preparative Chiral HPLC | 50-80 | >99.5 | >99 | Excellent for enantiomeric separation. | Expensive; lower throughput; requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and clean. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Distillation: Slowly heat the distillation flask. Collect the fraction that distills at the expected boiling point under the applied vacuum.
-
Product Collection: Collect the purified product in a pre-weighed, cooled receiving flask.
-
Storage: Store the purified epoxide under an inert atmosphere at 0-10°C.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude epoxide in a minimal amount of the mobile phase or a volatile solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[7]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, taking care to avoid product loss due to its volatility.
Protocol 3: Enantiomeric Purity Analysis by Chiral HPLC
-
Column: Use a chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).[13]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[14]
-
Sample Preparation: Prepare a dilute solution of the purified epoxide in the mobile phase (approximately 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Detection: Use a UV detector at an appropriate wavelength.
-
Analysis: Determine the retention times of both enantiomers from a racemic standard and calculate the enantiomeric excess of the purified sample by integrating the peak areas.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|Research Chemical [benchchem.com]
- 3. The hydrolysis of epoxides catalyzed by inorganic ammonium salts in water: kinetic evidence for hydrogen bond catalysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Epoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. www2.oberlin.edu [www2.oberlin.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
Improving regioselectivity of (2S)-2-(trifluoromethyl)oxirane reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving (2S)-2-(trifluoromethyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of nucleophilic attack on this compound?
A1: The regioselectivity of ring-opening reactions of this compound is primarily governed by a combination of steric and electronic factors. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group plays a crucial role, often directing nucleophiles to the less sterically hindered carbon (C3).[1] The reaction conditions, specifically whether the reaction is conducted under acidic, basic, or neutral conditions, and the nature of the nucleophile (strong vs. weak) are also critical determinants.[2][3]
Q2: Why do I observe a mixture of regioisomers in my reaction?
A2: The formation of a mixture of regioisomers indicates that the reaction is not proceeding under conditions that strongly favor one pathway over the other. This can be due to several factors, including:
-
Intermediate Reaction Conditions: Conditions that are neither strongly acidic nor strongly basic can allow both SN1 and SN2-type mechanisms to compete.
-
Nucleophile Strength: A nucleophile of intermediate strength may not have a strong preference for either reaction pathway.
-
Temperature: Higher reaction temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for the less-favored pathway.
Q3: How does the trifluoromethyl group electronically influence the oxirane ring?
A3: The trifluoromethyl group is a potent electron-withdrawing group. This has two main effects:
-
It enhances the electrophilicity of the adjacent carbon (C2).
-
It can strengthen the C(α)-O bond (the bond between the CF3-substituted carbon and the oxygen) through negative hyperconjugation.[4] This strengthening can make attack at the C2 position more difficult, thus favoring attack at the C3 position.
Q4: Under what conditions is nucleophilic attack at the C3 position (less substituted carbon) favored?
A4: Attack at the less substituted C3 position is characteristic of an SN2 mechanism. These conditions are generally favored by:
-
Strong, anionic nucleophiles: Reagents like Grignards, organolithiums, alkoxides, and thiolates will preferentially attack the less sterically hindered carbon.[2][5]
-
Basic or neutral reaction conditions: In the absence of an acid catalyst, the epoxide oxygen is not protonated, making it a poor leaving group. The ring opening is therefore driven by the nucleophilic attack itself.[6][7]
Q5: How can I promote nucleophilic attack at the C2 position (more substituted carbon)?
A5: Attack at the more substituted C2 position is characteristic of a reaction with significant SN1 character. This can be promoted by:
-
Acidic conditions: Protonation of the oxirane oxygen by an acid creates a better leaving group and allows the C-O bond to lengthen, leading to a buildup of partial positive charge on the more substituted carbon.[5][6]
-
Weak nucleophiles: Nucleophiles such as water, alcohols, or carboxylic acids are not strong enough to open the ring on their own and require acid catalysis.[2]
-
Lewis acid catalysis: Lewis acids can coordinate to the oxirane oxygen, activating the ring and promoting attack at the more substituted carbon. Lanthanide triflates, such as Eu(OTf)3, have been shown to be effective for this purpose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | Reaction conditions are not sufficiently biased towards one mechanism (SN1 or SN2). | To favor C3 attack (SN2) : Use a strong, anionic nucleophile in an aprotic solvent. Ensure the reaction is free of acidic impurities. To favor C2 attack (SN1-like) : Use a weak nucleophile in the presence of a stoichiometric or catalytic amount of a strong Brønsted or Lewis acid.[6] |
| Low Reaction Yield | The nucleophile is not strong enough to open the ring under neutral/basic conditions. | If using a weak nucleophile, add an acid catalyst. Consider using a stronger nucleophile if the desired regiochemistry allows. |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the regioselectivity. | |
| Steric hindrance is preventing the reaction. | For sterically demanding nucleophiles, consider using a less hindered nucleophile or a different catalytic system that can overcome the steric barrier. | |
| Side Reactions or Decomposition | The acid or base catalyst is too harsh, leading to decomposition of the starting material or product. | Use a milder acid or base. For acid-catalyzed reactions, consider using a Lewis acid like Yb(OTf)3 with a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to scavenge any generated strong acid. |
| The reaction temperature is too high. | Optimize the reaction temperature to be high enough for the reaction to proceed but low enough to minimize side reactions. |
Data Presentation
Table 1: Expected Major Regioisomer Under Different Reaction Conditions
| Nucleophile Type | Reaction Conditions | Favored Mechanism | Major Product |
| Strong (e.g., RMgX, RLi, RO⁻, RS⁻) | Basic or Neutral | SN2 | Attack at C3 |
| Weak (e.g., H₂O, ROH, RCOOH) | Acidic (Brønsted or Lewis Acid) | SN1-like | Attack at C2 |
Table 2: Effect of Lewis Acid Catalysts on Regioselectivity
| Catalyst | Typical Nucleophile | Expected Outcome | Reference |
| Eu(OTf)₃ | Alcohols (e.g., MeOH) | High regioselectivity for attack at the more substituted carbon (C2). | |
| Yb(OTf)₃ | Alcohols (e.g., MeOH) | Good regioselectivity for C2 attack, which can be improved with the addition of a non-nucleophilic base. | |
| Vitamin B₁₂ / Ni Catalyst System | Aryl Halides | Highly regioselective for attack at the less hindered carbon (C3). | [8] |
Experimental Protocols
Protocol 1: General Procedure for C3-Selective Ring Opening (SN2 Conditions)
This protocol is designed to favor the attack of a strong nucleophile at the less substituted C3 position.
Materials:
-
This compound
-
Nucleophile (e.g., sodium thiophenoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the nucleophile (1.2 equivalents) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred nucleophile solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for C2-Selective Ring Opening (Lewis Acid Catalysis)
This protocol is designed to favor the attack of a weak nucleophile at the more substituted C2 position using a Lewis acid catalyst.
Materials:
-
This compound
-
Nucleophile (e.g., methanol)
-
Lewis Acid (e.g., Eu(OTf)₃, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the Lewis acid catalyst (0.1 equivalents).
-
Add the anhydrous solvent, followed by the nucleophile (1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide | MDPI [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Reactivity of Trifluoromethyl Epoxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethyl epoxides. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the epoxide ring, presenting unique challenges and opportunities in synthetic chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl epoxides generally more reactive than their non-fluorinated analogs?
A1: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group.[1][3] This property decreases the electron density on the carbon atoms of the epoxide ring, making them more electrophilic and, therefore, more susceptible to nucleophilic attack.[2] This enhanced reactivity allows for ring-opening reactions under milder conditions than are often required for non-fluorinated epoxides.[4]
Q2: What are the common safety precautions I should take when working with trifluoromethyl epoxides?
A2: As with any reactive chemical, proper safety protocols are essential. Trifluoromethyl compounds can be hazardous, and it is crucial to handle them with care.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but check compatibility), safety goggles, and a lab coat.[1][5]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling potentially harmful vapors.[1][5]
-
Incompatible Materials: Store trifluoromethyl epoxides away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.
-
Spill Management: In case of a small spill, absorb it with an inert material like vermiculite or sand and dispose of it as hazardous waste.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Safety Data Sheet (SDS): Always consult the SDS for the specific trifluoromethyl epoxide you are using for detailed safety and handling information.[1]
Q3: How can I purify my trifluoromethylated product after a ring-opening reaction?
A3: Purification of trifluoromethylated compounds typically involves standard laboratory techniques, but the unique properties of the -CF₃ group can sometimes require optimization.
-
Chromatography: Flash column chromatography is a common and effective method.[6][7][8] You may need to screen different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve good separation.[6]
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method.[6] You may need to test various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be effective.[9]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Ring-Opening Reactions
Low product yield is a common issue in organic synthesis. The following table outlines potential causes and solutions when working with trifluoromethyl epoxides.
| Potential Cause | Troubleshooting Suggestions | Supporting Evidence/Citations |
| Insufficient Nucleophile Reactivity | - Increase the nucleophilicity of your reagent. For example, when using an alcohol, deprotonate it with a suitable base to form the more nucleophilic alkoxide. - For carbon nucleophiles, consider using more reactive organometallic reagents like Grignard reagents.[10] | The use of strong nucleophiles like Grignard reagents or alkoxides is a standard method for epoxide ring-opening.[11][12] |
| Poor Epoxide Activation | - For weakly nucleophilic partners, consider adding a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂) to activate the epoxide ring.[13][14][15][16] - Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can act as promoters for ring-opening by activating the epoxide through hydrogen bonding.[4][17][18] | Lewis acids are known to coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[15][19] Fluorinated alcohols have been shown to be powerful promoters for these reactions.[4][18] |
| Suboptimal Reaction Temperature | - Some reactions may require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature incrementally. - Conversely, some highly reactive systems may benefit from lower temperatures to minimize side reactions. | The effect of temperature on reaction rate is a fundamental principle of chemical kinetics. Specific examples show reactions being run at room temperature, elevated temperatures, or cooled to 0°C.[17][20] |
| Incorrect Solvent | - The choice of solvent can significantly impact reaction rates and outcomes. Ensure your solvent is compatible with all reactants and effectively solvates the transition state. - Consider switching to a different solvent if yields are low. | The use of solvents like THF, HFIP, and others is documented in various procedures.[8][17] |
Issue 2: Poor Regioselectivity in Ring-Opening of Unsymmetrical Trifluoromethyl Epoxides
The position of nucleophilic attack on an unsymmetrical epoxide is critical for the desired product outcome. The electron-withdrawing -CF₃ group plays a significant role in directing the regioselectivity.
| Observed Outcome | Potential Cause & Explanation | Suggested Solution | Supporting Evidence/Citations |
| Attack at the less substituted carbon | This is the expected outcome under basic or nucleophilic conditions, following an Sₙ2-type mechanism. The nucleophile attacks the sterically less hindered carbon. | This is often the desired outcome. If you are observing attack at the more substituted carbon, ensure your conditions are not acidic. | Ring-opening of epoxides with strong nucleophiles typically proceeds via an Sₙ2 mechanism with attack at the less hindered carbon.[11][12][21] |
| Attack at the more substituted carbon | This outcome is favored under acidic or Lewis acidic conditions. Protonation or coordination of the Lewis acid to the epoxide oxygen leads to a transition state with significant carbocation character at the more substituted carbon, which is stabilized by the adjacent substituents. | To favor attack at the more substituted carbon, introduce a Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., TiCl₄).[13][14] | Under acidic conditions, the reaction proceeds through a mechanism with Sₙ1 character, leading to nucleophilic attack at the more substituted carbon.[19][21] |
| Mixture of regioisomers | This can occur if the reaction conditions are not sufficiently selective (e.g., neutral conditions or a weakly acidic/basic nucleophile). | To improve selectivity, switch to strongly basic (for attack at the less substituted carbon) or strongly acidic/Lewis acidic (for attack at the more substituted carbon) conditions. | The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[21][22] |
Data on Regioselective Ring-Opening of a Trifluoromethyl Epoxide
The following table summarizes typical outcomes for the ring-opening of 2-(trifluoromethyl)oxirane with different nucleophiles and conditions.
| Nucleophile | Conditions | Major Product | Regioselectivity | Reference |
| Amine (e.g., N-methylaniline) | Hexafluoro-2-propanol (HFIP), room temp. | Attack at the CH₂ position | High | [17] |
| Thiol (e.g., PhCH₂SH) | Basic conditions | Attack at the CH₂ position | High | [2][23] |
| Grignard Reagent (e.g., RMgBr) | Ether solvent | Attack at the CH₂ position | High | [10] |
| Halide (e.g., HF) | Acidic conditions | Attack at the CH(CF₃) position | High | [19] |
Experimental Protocols
General Procedure for Amine Ring-Opening in HFIP
This protocol is adapted from the reaction of trifluoromethyl epoxy ethers with aromatic amines.[17]
-
Dissolve the trifluoromethyl epoxide (1.0 mmol) and the aromatic amine (1.0 mmol) in hexafluoro-2-propanol (HFIP) (2.5 mL).
-
Stir the solution at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or NMR).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
General Procedure for Lewis Acid-Mediated Ring-Opening
This is a general workflow based on the use of Lewis acids like TiCl₄.[13][14]
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the trifluoromethyl epoxide (1.0 mmol) in a dry, aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂) to the stirred solution.
-
After stirring for a short period (e.g., 15 minutes), add the nucleophile dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or other methods).
-
Quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl or water).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Logical Flow for Troubleshooting Low Yields
References
- 1. benchchem.com [benchchem.com]
- 2. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. audreyli.com [audreyli.com]
- 9. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
Technical Support Center: Optimizing Catalyst Performance in (2S)-2-(trifluoromethyl)oxirane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2S)-2-(trifluoromethyl)oxirane. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric synthesis of this compound?
A1: The most prevalent and effective catalytic systems for the enantioselective epoxidation of 3,3,3-trifluoropropene to produce this compound are:
-
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese(III)-salen complex as the catalyst. It is a widely used and versatile method for the asymmetric epoxidation of unfunctionalized olefins.[1][2][3]
-
Chiral Ketone Catalysts: Organocatalytic systems using chiral ketones, often derived from carbohydrates like galactose or embedded in peptide structures, can effectively catalyze the epoxidation using an in situ generated dioxirane as the active oxidant.
-
Peptide-Based Catalysts: Specifically designed peptides incorporating a trifluoromethyl ketone moiety have shown high yield and enantioselectivity in the epoxidation of various alkenes.
Q2: How can I determine the enantiomeric excess (ee) of my this compound product?
A2: The enantiomeric excess of this compound is typically determined by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[4][5] The specific column and conditions will depend on the available instrumentation.
Q3: What are the typical purities and appearances of commercially available 2-(Trifluoromethyl)oxirane?
A3: Commercially available 2-(Trifluoromethyl)oxirane generally has a purity of greater than 98.0% as determined by GC. It is typically a colorless to light yellow clear liquid.
II. Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: I am experiencing a low yield in my epoxidation reaction using a Jacobsen-Katsuki catalyst. What are the potential causes and how can I improve it?
A: Low yields in Jacobsen-Katsuki epoxidation can stem from several factors. Below is a troubleshooting guide to address this issue.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | The active Mn(V)=O species can be prone to deactivation, often through the formation of inactive µ-oxo manganese(IV) dimers. • Ensure anhydrous conditions: Water can contribute to catalyst deactivation. Use dry solvents and reagents. • Optimize catalyst loading: While catalytic, too low a concentration may not be sufficient. Conversely, high concentrations can sometimes lead to side reactions. Start with the recommended catalyst loading (typically 1-5 mol%) and optimize as needed.[2] • Consider catalyst stabilizers: The addition of an axial ligand, such as 4-phenylpyridine N-oxide (PPNO), can stabilize the catalyst, increase the reaction rate, and improve yields.[6] |
| Inefficient Oxidant | The choice and handling of the oxidant are critical. Common oxidants include sodium hypochlorite (bleach) and m-chloroperoxybenzoic acid (mCPBA).[2][3] • Check oxidant quality: Ensure your oxidant is fresh and has not degraded. For bleach, titrate to determine the active chlorine concentration. • Optimize oxidant stoichiometry: Use a slight excess of the oxidant, but avoid a large excess which can lead to side reactions and catalyst degradation. • Consider alternative oxidants: For some systems, hydrogen peroxide in the presence of a suitable co-catalyst or surfactant can be a greener and effective alternative.[7][8] |
| Sub-optimal Reaction Temperature | Temperature affects both reaction rate and catalyst stability. • Follow recommended temperature: Jacobsen-Katsuki epoxidations are often run at or below room temperature. Lowering the temperature can sometimes improve catalyst stability and selectivity, though it may slow down the reaction rate. |
| Product Volatility and Purification Losses | This compound is a volatile compound. • Careful workup: Minimize exposure to high vacuum or elevated temperatures during solvent removal. • Efficient purification: Fractional distillation under reduced pressure is a common method for purification. Ensure the distillation apparatus is efficient to minimize loss of the volatile product.[9][10] |
Problem 2: Low Enantioselectivity (ee)
Q: My synthesis is producing the desired epoxide, but the enantiomeric excess is poor. How can I improve the enantioselectivity?
A: Achieving high enantioselectivity is a key challenge in asymmetric catalysis. Here are common factors influencing the ee in the synthesis of this compound.
Factors Influencing Enantioselectivity and Optimization Strategies:
| Factor | Explanation & Optimization Strategy |
| Catalyst Structure and Purity | The chirality of the product is dictated by the chiral ligand of the catalyst. • Use high-purity catalyst: Ensure the chiral ligand and the final Mn-salen complex are of high enantiomeric purity. • Ligand modification: The steric and electronic properties of the salen ligand significantly impact enantioselectivity. Catalysts with bulky substituents on the salicylaldehyde portion often provide higher ee.[2] |
| Reaction Temperature | Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. • Perform reactions at lower temperatures: If your current protocol is at room temperature, try running the reaction at 0 °C or even lower. |
| Solvent Effects | The solvent can influence the conformation of the catalyst and the transition state, thereby affecting enantioselectivity. • Solvent screening: Dichloromethane is a common solvent for Jacobsen-Katsuki epoxidation. However, screening other non-coordinating solvents may be beneficial. |
| Presence of Axial Ligands/Additives | Additives can coordinate to the metal center and modify the chiral environment. • Introduce an axial ligand: As mentioned for improving yield, additives like 4-phenylpyridine N-oxide (PPNO) can also enhance enantioselectivity by influencing the geometry of the active catalytic species.[6] |
Problem 3: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the likely byproducts and how can I minimize their formation?
A: Side product formation can compete with the desired epoxidation, reducing yield and complicating purification.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism & Prevention |
| Diol | Ring-opening of the epoxide product by water present in the reaction mixture. • Maintain anhydrous conditions: Use dry solvents and reagents. If using aqueous oxidants like bleach, ensure efficient phase transfer to minimize contact time of the epoxide with the aqueous phase. |
| Rearrangement Products | The trifluoromethyl group can influence the electronic properties of the intermediate, potentially leading to rearrangement pathways. |
| Over-oxidation Products | Excessive oxidant or prolonged reaction times can lead to further oxidation of the desired epoxide. • Monitor reaction progress: Use techniques like GC or TLC to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed. • Optimize oxidant stoichiometry: Avoid using a large excess of the oxidant. |
III. Experimental Protocols
Protocol 1: Synthesis of Chiral (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride Catalyst
This protocol describes the synthesis of a common Jacobsen-Katsuki catalyst.
Step 1: Synthesis of the Salen Ligand
-
In a round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate salt in water.
-
Add a solution of potassium carbonate and stir until the salt dissolves.
-
Add ethanol to the flask.
-
In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde in ethanol.
-
Slowly add the aldehyde solution to the diamine solution while heating at reflux.
-
After the addition is complete, continue to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath to precipitate the yellow solid ligand.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Manganese Insertion
-
Suspend the synthesized salen ligand in absolute ethanol in a three-neck flask equipped with a reflux condenser.
-
Heat the mixture to reflux.
-
Add manganese(II) acetate tetrahydrate in one portion.
-
Reflux for 30-60 minutes.
-
Bubble air through the solution while continuing to reflux for another hour to oxidize Mn(II) to Mn(III).
-
Add a saturated solution of lithium chloride and continue to reflux for a short period.
-
Cool the mixture, and collect the brown solid catalyst by vacuum filtration.
-
Wash the solid with water and then ethanol, and dry under vacuum.
Protocol 2: Asymmetric Epoxidation of 3,3,3-Trifluoropropene
This is a general procedure for the Jacobsen-Katsuki epoxidation, adapted for the synthesis of this compound.
-
To a stirred, buffered solution of commercial bleach (sodium hypochlorite), add the chiral (R,R)-Mn(salen) catalyst (1-5 mol%) in a suitable organic solvent like dichloromethane at 0 °C.
-
If used, add an axial ligand such as 4-phenylpyridine N-oxide (PPNO) (0.1-1 equivalent relative to the catalyst).
-
Slowly bubble 3,3,3-trifluoropropene gas through the biphasic mixture or add a pre-condensed solution of the alkene.
-
Stir the reaction vigorously at 0 °C to room temperature, monitoring the progress by GC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with saturated sodium sulfite solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
IV. Data Presentation
Table 1: Influence of Catalyst and Reaction Conditions on Enantioselectivity and Yield
| Catalyst System | Substrate | Oxidant | Additive | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Mn(salen) | Styrene | NaOCl | PPNO | 25 | 81 | 83 | |
| (R,R)-Mn(salen) | cis-β-Methylstyrene | NaOCl | - | 25 | 70 | 80 | |
| Peptide-Ketone | Chalcone | Oxone | - | 23 | 89 | 89.5 | |
| Galactose-Ketone | Stilbene | Oxone | - | 0 | 75 | 74 |
Note: This table is a compilation of representative data from various sources and is intended for comparative purposes.
V. Visualizations
Diagram 1: Jacobsen-Katsuki Epoxidation Catalytic Cycle
Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. gcms.cz [gcms.cz]
- 5. Tuning Intermolecular Interactions for Chiral Analysis: The Microwave Spectra and Molecular Structures of the Chiral Tag Candidates cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane and Their Gas-Phase Heterodimers with the Argon Atom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salen-manganese complexes as catalytic scavengers of hydrogen peroxide and cytoprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Fluorine by Distillation - UNT Digital Library [digital.library.unt.edu]
- 10. scispace.com [scispace.com]
Preventing polymerization of 2-(trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the unintended polymerization of 2-(trifluoromethyl)oxirane during your experiments.
Troubleshooting Guide
Issue: Unexpected Polymerization of 2-(Trifluoromethyl)oxirane
The appearance of a viscous liquid, gel, or solid in your sample of 2-(trifluoromethyl)oxirane indicates that polymerization has likely occurred. This can happen during storage, in the course of a reaction, or during purification.
-
Isolate the Material: Safely isolate the container with the polymerized material.
-
Do Not Attempt to Salvage: Do not attempt to reverse the polymerization or use the polymerized material in further experiments, as the composition is unknown and could be hazardous.
-
Review Safety Data Sheet (SDS): Consult the SDS for appropriate handling and disposal procedures for the polymerized material.[1]
-
Investigate the Cause: Use the following guide to identify the potential cause of polymerization and implement preventative measures for future experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the primary causes of 2-(trifluoromethyl)oxirane polymerization?
A1: The polymerization of 2-(trifluoromethyl)oxirane is primarily initiated by the following factors:
-
Acidic or Basic Contaminants: Trace amounts of acids or bases can catalyze the ring-opening of the epoxide, leading to cationic or anionic polymerization.
-
Radical Initiators: Peroxides, which can form upon exposure to oxygen, or other radical species can initiate radical polymerization.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of polymerization, especially in the presence of initiators. Product data sheets often recommend against storing the material above 40°C.[2]
-
Light Exposure: Although less common for this specific compound, UV light can sometimes initiate polymerization in reactive monomers.
Q2: How should I properly store 2-(trifluoromethyl)oxirane to prevent polymerization?
A2: To ensure the stability of 2-(trifluoromethyl)oxirane, adhere to the following storage conditions:
-
Temperature: Store in a refrigerator at 0-10°C.[3]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.[3]
-
Container: Use a tightly sealed, appropriate container to prevent contamination.
-
Environment: Keep the container in a dry, dark, and well-ventilated area, away from heat sources and direct sunlight.[2]
Q3: Are there any recommended inhibitors to add for long-term storage?
A3: Yes, for extended storage or if the material will be subjected to conditions that might promote polymerization (like distillation), the addition of a polymerization inhibitor is recommended. Common choices for epoxides include:
-
Phenolic Inhibitors: 4-Methoxyphenol (MEHQ) and Butylated Hydroxytoluene (BHT) are effective radical scavengers.
-
Phenothiazine: Another effective inhibitor for preventing radical polymerization.
The choice and concentration of the inhibitor will depend on the specific application and subsequent purification requirements. For acrylic monomers, MEHQ is often used in concentrations of 50-100 ppm, and in some cases, up to 400 ppm.[4][5]
During Experimental Use
Q4: I observed polymerization during my reaction. What could have gone wrong?
A4: Polymerization during a reaction can be triggered by several factors:
-
Acidic or Basic Reagents/Catalysts: If your reaction involves strong acids or bases, they can readily initiate the polymerization of the epoxide.
-
Contaminated Glassware or Solvents: Residual acidic or basic impurities on glassware or in solvents can be sufficient to start the polymerization process.
-
Reaction Temperature: High reaction temperatures can promote polymerization as a side reaction.
-
Extended Reaction Times: Longer reaction times increase the window of opportunity for polymerization to occur, especially if trace initiators are present.
Q5: How can I prevent polymerization during my experiments?
A5: To minimize the risk of polymerization during your reactions, follow these guidelines:
-
Use Anhydrous and Aprotic Solvents: Ensure all solvents are thoroughly dried and free of acidic or basic impurities.
-
Properly Clean and Dry Glassware: All glassware should be rigorously cleaned and dried to remove any potential contaminants.
-
Control Reaction Temperature: If possible, run your reaction at the lowest effective temperature.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (argon or nitrogen) to prevent the formation of peroxides.
-
Consider Using an Inhibitor: If compatible with your reaction chemistry, you can add a suitable inhibitor to the reaction mixture.
Purification
Q6: I need to purify 2-(trifluoromethyl)oxirane by distillation. What precautions should I take?
A6: Distillation involves heating, which can increase the risk of polymerization. To safely distill 2-(trifluoromethyl)oxirane:
-
Add a Polymerization Inhibitor: It is highly recommended to add a non-volatile polymerization inhibitor, such as BHT or phenothiazine, to the distillation flask.
-
Use Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and reduce the thermal stress on the compound.
-
Monitor the Temperature: Use a heating mantle with precise temperature control and avoid overheating the distillation pot.
Q7: How can I remove polymerization inhibitors after my reaction or purification?
A7: The method for removing an inhibitor depends on its chemical properties.
-
Distillation: If the inhibitor is non-volatile, distillation of the 2-(trifluoromethyl)oxirane can leave the inhibitor behind.
-
Column Chromatography: Passing the product through a column of a suitable adsorbent (e.g., basic alumina for phenolic inhibitors) can effectively remove the inhibitor.
-
Washing: For some inhibitors, washing the product with an appropriate aqueous solution (e.g., a dilute base wash to remove acidic phenolic inhibitors) followed by drying can be effective.
Data Summary
The following table summarizes the key physical and storage properties of 2-(trifluoromethyl)oxirane.
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃O | [6][7] |
| Molecular Weight | 112.05 g/mol | [6][7] |
| Boiling Point | 39 °C | [3] |
| Density | 1.294 g/mL at 25 °C | [1] |
| Flash Point | -40 °C | [3] |
| Recommended Storage Temp. | 0-10 °C | [3] |
| Recommended Atmosphere | Inert Gas (Argon or Nitrogen) | [3] |
| Conditions to Avoid | Heat, Sparks, Open Flames, Moisture | [1][3] |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor for Storage
-
Select an Inhibitor: Choose a suitable inhibitor such as 4-Methoxyphenol (MEHQ) or Butylated Hydroxytoluene (BHT).
-
Determine Concentration: A typical starting concentration is 50-100 ppm. For a 10 g sample, this corresponds to 0.5-1.0 mg of inhibitor.
-
Preparation: Under an inert atmosphere, dissolve the calculated amount of inhibitor in a small volume of a dry, aprotic solvent that is compatible with your future applications (e.g., diethyl ether or dichloromethane).
-
Addition: Add the inhibitor solution to the 2-(trifluoromethyl)oxirane and gently mix to ensure homogeneity.
-
Storage: Seal the container tightly, purge with an inert gas, and store at the recommended refrigerated temperature.
Protocol 2: Removal of Phenolic Inhibitors Prior to Use
-
Prepare an Alumina Column: Pack a small chromatography column with activated basic alumina. The amount of alumina will depend on the quantity of epoxide and the concentration of the inhibitor. A general rule is to use a 20-50 fold excess by weight of alumina to the inhibitor.
-
Elution: Under an inert atmosphere, carefully apply the 2-(trifluoromethyl)oxirane containing the inhibitor to the top of the column.
-
Collect the Product: Elute the epoxide using a dry, aprotic solvent (e.g., anhydrous diethyl ether). The phenolic inhibitor will be retained by the basic alumina.
-
Solvent Removal: Carefully remove the solvent under reduced pressure, ensuring the temperature remains low to prevent any polymerization of the now uninhibited epoxide.
-
Immediate Use: Use the purified 2-(trifluoromethyl)oxirane immediately in your experiment.
Visualizations
Caption: Potential pathways for the polymerization of 2-(trifluoromethyl)oxirane.
Caption: Recommended workflow for preventing polymerization.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. download.basf.com [download.basf.com]
- 3. 2-(Trifluoromethyl)oxirane | 359-41-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 5. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Oxirane Ring-Opening Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during oxirane (epoxide) ring-opening reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield or Incomplete Conversion
Question: My oxirane ring-opening reaction is resulting in a low yield or is not going to completion. What are the potential causes and how can I improve it?
Answer: Low yields or incomplete conversions in epoxide ring-opening reactions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and the presence of impurities. Here are key aspects to investigate:
-
Reaction Temperature: The temperature significantly impacts the reaction rate. While higher temperatures can increase the rate, they may also lead to undesirable side reactions such as polymerization. It is crucial to find an optimal temperature that balances reaction speed and selectivity.
-
Catalyst Choice and Loading: The nature and amount of the catalyst are critical. For Lewis acid-catalyzed reactions, stronger Lewis acids can be more active but may also lead to more side products. The catalyst loading should be optimized; too little may result in slow or incomplete conversion, while too much can promote side reactions. In some cases, heterogeneous catalysts like zeolites can offer advantages in terms of recyclability and stability.[1][2]
-
Solvent Selection: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophile strength. Polar aprotic solvents are often preferred for SN2-type reactions, while polar protic solvents can participate in the reaction and affect regioselectivity. The choice of solvent can also impact the solubility of reactants and catalysts.
-
Reactant Molar Ratio: The stoichiometry of the nucleophile to the epoxide can influence the reaction outcome. An excess of the nucleophile can help drive the reaction to completion.
-
Presence of Water: Unless the reaction is an intended hydrolysis, the presence of water can be detrimental. Water can react with the epoxide to form diols as byproducts and can also deactivate certain catalysts. Ensure all reagents and solvents are anhydrous.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. Some reactions may be complete within a few hours, while others may require longer.
Issue 2: Poor Regioselectivity
Question: I am observing a mixture of regioisomers in my epoxide ring-opening reaction. How can I control the regioselectivity?
Answer: The regioselectivity of oxirane ring-opening is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.
-
Acidic Conditions: Under acidic conditions, the reaction mechanism has significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom of the epoxide, as this carbon can better stabilize the developing positive charge in the transition state.[3] For example, the acid-catalyzed reaction of 1,2-epoxypropane with HCl primarily yields 1-chloro-2-propanol. However, if one of the epoxide carbons is tertiary, the attack will almost exclusively occur at the tertiary position. The choice of a Lewis acid catalyst can also influence regioselectivity.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring. For instance, the base-catalyzed ring-opening of 1,2-epoxypropane with a nucleophile will predominantly result in attack at the primary carbon.
-
Solvent Effects: The solvent can influence the regioselectivity. For instance, in the ring-opening of 1,2-epoxybutane with methanol over zeolite catalysts, the addition of an aprotic cosolvent like acetonitrile can increase the preference for attack at the terminal carbon.[4][5]
Issue 3: Undesired Stereochemical Outcome
Question: The stereochemistry of my product is not what I expected. How can I control the stereochemical outcome of the reaction?
Answer: The ring-opening of an epoxide is a stereospecific reaction. The outcome depends on the mechanism of the reaction.
-
SN2 Mechanism (Basic/Neutral Conditions): The nucleophile attacks the epoxide from the backside, leading to an inversion of configuration at the carbon atom that is attacked. This results in an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.
-
SN1-like Mechanism (Acidic Conditions): Although the reaction has SN1 character, the attack of the nucleophile still occurs from the backside relative to the epoxide oxygen, resulting in an overall anti-addition. This is because the protonated oxygen atom still partially blocks the front face.
-
Enzymatic Reactions: Epoxide hydrolases can be used to achieve high stereoselectivity, sometimes leading to a single enantiomeric diol from a racemic epoxide.[6][7][8] The choice of microbial source for the enzyme is crucial and depends on the substrate structure.[6]
Issue 4: Formation of Side Products
Question: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I minimize them?
Answer: The high reactivity of the strained epoxide ring can lead to several side reactions.
-
Polymerization: This is a common side reaction, especially under harsh acidic or basic conditions or at elevated temperatures. Using milder reaction conditions, a suitable solvent, and controlling the stoichiometry can help minimize polymerization.
-
Diol Formation: If water is present in the reaction mixture, it can act as a nucleophile and open the epoxide ring to form a 1,2-diol. Using anhydrous reagents and solvents is essential to prevent this.
-
Rearrangement Products: Under certain acidic conditions, particularly with Lewis acids, the carbocation-like intermediate can undergo rearrangement before nucleophilic attack. Careful selection of the acid catalyst and reaction temperature can help to suppress these rearrangements.
Data Presentation
Table 1: Comparison of Heterogeneous Lewis Acid Catalysts for the Methanolysis of Epichlorohydrin
| Catalyst | Turnover Frequency (TOF) (h⁻¹) | Regioselectivity for Terminal Ether (%) |
| Sn-Beta | 120 | 97 |
| Zr-Beta | 20 | 97 |
| Hf-Beta | 17 | 97 |
| Al-Beta | 15 | 94 |
| Sn-SBA-15 | 10 | 97 |
Reaction conditions: 60 °C, 0.4 mol% Lewis acid. Data sourced from Kulkarni et al. (2018).[2]
Table 2: Regioselectivity in the Ring-Opening of 1,2-Epoxybutane with Methanol over Zeolite Catalysts
| Catalyst | Regioselectivity for Terminal Ether (%) |
| Sn-Beta | 54 |
| Hf-Beta | 56 |
| Zr-Beta | 60 |
Data reflects the percentage of nucleophilic attack at the less substituted carbon. Data sourced from Kulkarni et al. (2018).[2]
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of Propylene Oxide with Methanol
This protocol describes a general procedure for the acid-catalyzed methanolysis of propylene oxide to yield a mixture of regioisomers, with the major product being 1-methoxy-2-propanol.
Materials:
-
Propylene oxide
-
Anhydrous methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, place anhydrous methanol.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Add propylene oxide dropwise to the cooled methanol/acid mixture via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of residue).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to separate the regioisomers.
Protocol 2: Base-Catalyzed Ring-Opening of Propylene Oxide with Sodium Methoxide
This protocol provides a general method for the base-catalyzed ring-opening of propylene oxide with sodium methoxide, which will selectively yield 1-methoxy-2-propanol.
Materials:
-
Propylene oxide
-
Anhydrous methanol
-
Sodium metal
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide by carefully adding small pieces of sodium metal to anhydrous methanol in a three-neck flask cooled in an ice bath. Caution: Sodium reacts violently with methanol, producing flammable hydrogen gas.
-
Once all the sodium has reacted, add propylene oxide dropwise to the sodium methoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of residue).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselectivities of microbial epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Symmetry breaking by enzyme-catalyzed epoxide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in Reactions with (2S)-2-(Trifluoromethyl)oxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-(trifluoromethyl)oxirane. The content is designed to address common challenges in achieving high stereoselectivity in reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in the nucleophilic ring-opening of this compound?
A1: The nucleophilic ring-opening of this compound is highly regioselective. Due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group, nucleophilic attack predominantly occurs at the less substituted carbon (C3). This is a result of the electronic repulsion between the incoming nucleophile and the electron-rich CF3 group, favoring an SN2-type mechanism.[1][2]
Q2: How does the choice of catalyst influence the stereoselectivity of the reaction?
A2: The choice of catalyst is critical for controlling the stereoselectivity. Lewis acids are commonly employed to activate the epoxide ring. Chiral Lewis acids can create a chiral environment around the substrate, leading to enantioselective addition of the nucleophile. For instance, titanium-based catalysts, such as those derived from TADDOL, have been used to achieve high enantioselectivity in the fluorination of related β-ketoesters, a principle that can be applied to the enantioselective opening of this oxirane. The catalyst can influence the transition state geometry, favoring one stereochemical outcome over the other.
Q3: What is the effect of solvent polarity on the stereochemical outcome?
A3: Solvent polarity can significantly impact the stereoselectivity of the reaction. Polar solvents can stabilize charged intermediates and transition states, potentially altering the reaction pathway. In some cases, a less polar solvent may be preferable to maintain the integrity of the chiral catalyst-substrate complex and achieve higher enantioselectivity. The microstructure of the solvent can also play a role, with specific solvent-solute interactions influencing the approach of the nucleophile.
Q4: Can temperature be used to control the stereoselectivity?
A4: Yes, temperature is a crucial parameter for controlling stereoselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric or diastereomeric excess. However, reducing the temperature may also decrease the reaction rate, requiring a balance to be found between selectivity and reaction time.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include polymerization of the epoxide, especially under strongly acidic or basic conditions. Racemization of the product can also occur, particularly if the reaction conditions are harsh or if the product is unstable. In some cases, rearrangement of the epoxide to an allylic alcohol can be observed, particularly in the presence of strong, non-nucleophilic bases.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Enantioselectivity / Diastereoselectivity | 1. Inactive or poisoned catalyst. 2. Presence of moisture or other impurities. 3. Incorrect reaction temperature. 4. Suboptimal solvent choice. 5. Racemization of the product. | 1. Use freshly prepared or properly stored catalyst. Ensure all reagents and solvents are pure and dry. 2. Dry all glassware and solvents meticulously. Use of molecular sieves is recommended. 3. Optimize the reaction temperature. Generally, lower temperatures favor higher selectivity. 4. Screen a range of solvents with varying polarities. 5. Analyze the reaction at different time points to check for product degradation or racemization. Consider a milder work-up procedure. |
| Poor Regioselectivity | 1. Reaction proceeding through a partial SN1 mechanism. 2. Steric hindrance from a bulky nucleophile or catalyst. | 1. Employ less acidic conditions to favor the SN2 pathway. Use of a non-coordinating counter-ion with the Lewis acid can be beneficial. 2. If using a bulky nucleophile, consider a smaller, more reactive alternative if possible. Evaluate different chiral ligands on the catalyst that may have less steric bulk. |
| Low Reaction Conversion / Yield | 1. Insufficient catalyst activity. 2. Low reactivity of the nucleophile. 3. Steric hindrance at the reaction center. 4. Decomposition of the starting material or product. | 1. Increase the catalyst loading or screen for a more active catalyst. 2. Use a more reactive nucleophile (e.g., the conjugate base). 3. Increase the reaction temperature, but monitor the effect on stereoselectivity. 4. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. |
| Formation of Byproducts | 1. Polymerization of the epoxide. 2. Rearrangement of the epoxide. | 1. Use milder reaction conditions (lower temperature, less concentrated reagents). 2. Avoid strong, non-nucleophilic bases. |
Data Presentation
Table 1: Stereoselective Ring-Opening of Trifluoromethylated Epoxides with Various Nucleophiles
| Nucleophile | Catalyst | Solvent | Temp (°C) | Product | Diastereomeric Ratio / ee (%) | Yield (%) | Reference |
| p-Anisidine | None | EtOH | 50 | 2-amino-3-hydroxypropanoate | >99:1 dr | 78 | [2] |
| Benzylamine | None | EtOH | 50 | 2-amino-3-hydroxypropanoate | >99:1 dr | 86 | [2] |
| Phenylmethanethiol | None | EtOH | 60 | 2-thio-3-hydroxypropanoate | 95:5 dr | 75 | [3] |
| Diethyl malonate | t-BuOK | DMSO | rt | Dihydrofuran derivative | >98:2 dr | 93 | [3] |
Note: Data presented is for structurally related 2,3-epoxypropanoates with a 3-trifluoromethyl substituent, illustrating the general reactivity and stereoselectivity patterns.
Experimental Protocols
Protocol 1: Diastereoselective Ring-Opening with an Amine Nucleophile
This protocol describes a general procedure for the diastereoselective ring-opening of a trifluoromethylated epoxide with an amine nucleophile, based on the reaction of a related substrate.[2]
Materials:
-
This compound (1.0 mmol)
-
Amine nucleophile (e.g., p-anisidine) (1.2 mmol)
-
Ethanol (EtOH), anhydrous (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and anhydrous ethanol (5 mL).
-
Add the amine nucleophile (1.2 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 19 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino alcohol.
-
Characterize the product by NMR and determine the diastereomeric ratio by 19F NMR or chiral HPLC.
Protocol 2: Kinetic Resolution of Racemic 2-(Trifluoromethyl)oxirane
This protocol is a generalized procedure for the kinetic resolution of racemic 2-(trifluoromethyl)oxirane using a chiral catalyst.
Materials:
-
Racemic 2-(trifluoromethyl)oxirane (1.0 mmol)
-
Chiral catalyst (e.g., chiral (salen)Co(III) complex) (0.01-0.05 mmol)
-
Nucleophile (e.g., water or an alcohol) (0.5 mmol)
-
Anhydrous solvent (e.g., THF or CH2Cl2) (5 mL)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a Schlenk flask under an inert atmosphere.
-
Add the chiral catalyst to the flask, followed by the anhydrous solvent.
-
Stir the mixture until the catalyst is fully dissolved.
-
Add the racemic 2-(trifluoromethyl)oxirane to the catalyst solution.
-
Add the nucleophile dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor the conversion by GC or HPLC.
-
Once approximately 50% conversion is reached, quench the reaction by adding a suitable quenching agent (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Separate the unreacted epoxide and the ring-opened product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the recovered starting material and the product by chiral GC or HPLC.
Visualizations
Caption: General experimental workflow for stereoselective reactions.
Caption: Decision-making workflow for troubleshooting low stereoselectivity.
References
- 1. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of (2S)-2-(Trluoromethyl)oxirane and Other Chiral Trifluoromethylated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into a molecule can significantly alter its biological properties, making trifluoromethylated building blocks highly valuable in drug discovery and development. (2S)-2-(Trluoromethyl)oxirane is a key chiral epoxide used in the synthesis of various pharmaceutical compounds. Understanding its spectral characteristics and comparing them with other relevant building blocks is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the ¹H and ¹⁹F NMR spectroscopic data for (2S)-2-(trifluoromethyl)oxirane and alternative chiral trifluoromethylated compounds, supported by detailed experimental protocols.
Data Presentation: ¹H and ¹⁹F NMR Data Comparison
The following tables summarize the ¹H and ¹⁹F NMR data for this compound and two alternative chiral trifluoromethylated building blocks: (R)-3,3,3-trifluoro-1-methoxy-2-propanol and methyl 2-(trifluoromethyl)alaninate.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound* | Ha | ~2.8 | d | ~4.5 |
| Hb | ~3.0 | d | ~4.5 | |
| Hc | ~3.6 | m | - | |
| (R)-3,3,3-Trifluoro-1-methoxy-2-propanol | -CH(OH)- | 4.15 | m | - |
| -CH₂O- | 3.55 | d | 5.4 | |
| -OCH₃ | 3.40 | s | - | |
| -OH | 2.75 | d | 5.2 | |
| Methyl 2-(trifluoromethyl)alaninate | -CH- | 4.30 | q | 8.0 |
| -NH₂ | 1.95 | s (br) | - | |
| -OCH₃ | 3.80 | s | - |
*Note: The ¹H NMR data for this compound is estimated from the spectrum available in the literature, as precise values were not explicitly provided.[1]
Table 2: ¹⁹F NMR Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Data not available in the searched literature. Expected range: -70 to -80 ppm. | q | - |
| (R)-3,3,3-Trifluoro-1-methoxy-2-propanol | -77.5 | d | 7.5 |
| Methyl 2-(trifluoromethyl)alaninate | -72.0 | d | 8.0 |
Experimental Protocols
The following are general protocols for acquiring high-quality ¹H and ¹⁹F NMR spectra for small fluorinated organic molecules.
1. Sample Preparation
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (δ = -164.9 ppm) can be used for referencing.[2][3]
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
2. ¹H NMR Spectroscopy
-
Instrument: A standard 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Acquisition Parameters:
-
Spectral Width: A typical spectral width for ¹H NMR is -2 to 12 ppm.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
3. ¹⁹F NMR Spectroscopy
-
Instrument: An NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency (e.g., a broadband or a dedicated ¹⁹F probe).
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., zgpg30 with ¹H decoupling).
-
Acquisition Parameters:
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., -250 to 50 ppm) may be necessary for initial scouting.
-
Number of Scans (NS): Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 4-8) are often needed compared to ¹³C NMR.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically used.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum using an appropriate fluorine standard.
-
Mandatory Visualization
The following diagrams illustrate the structural relationships of the compared compounds and a general workflow for NMR analysis.
Caption: Structural classes of the compared trifluoromethylated compounds.
Caption: A stepwise workflow for NMR analysis of small molecules.
References
A Comparative Guide to the Mass Spectrometry of 2-(Trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-(trifluoromethyl)oxirane, a key fluorinated building block in synthetic and medicinal chemistry. We will delve into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard for volatile compounds, and explore alternative techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This guide will provide supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Analytical Techniques at a Glance
The choice of analytical technique for 2-(trifluoromethyl)oxirane depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or rapid quantification.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by ionization and mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and quantity of a substance. | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels, to identify functional groups. |
| Primary Strength | High sensitivity and selectivity, providing both qualitative and quantitative information. Considered the gold standard for volatile organic compound analysis.[1] | Provides unambiguous structural elucidation and accurate quantification without the need for a specific reference standard of the analyte. | Rapid and non-destructive analysis, ideal for monitoring reaction kinetics and identifying the presence of the epoxide functional group. |
| Sample Preparation | Typically requires dilution in a volatile solvent. | Dissolution in a deuterated solvent, often with an internal standard for quantification. | Minimal sample preparation required; can be analyzed neat or in a suitable solvent. |
Performance Comparison: Quantitative Analysis
The following tables summarize typical performance characteristics for the quantitative analysis of 2-(trifluoromethyl)oxirane using GC-MS, ¹⁹F NMR, and FTIR. The data presented is representative of what can be achieved with these techniques for similar fluorinated, volatile compounds, as specific validated data for 2-(trifluoromethyl)oxirane is not extensively published.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
| Parameter | Typical Performance |
| Limit of Quantitation (LOQ) | ~1 mg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy | High (direct method) |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy
| Parameter | Typical Performance |
| Limit of Quantitation (LOQ) | Dependent on molar absorptivity; generally higher than GC-MS. |
| Linearity (R²) | Good over a limited concentration range. |
| Precision (%RSD) | 5 - 10% |
| Accuracy | Moderate; often used for relative quantification. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 2-(trifluoromethyl)oxirane in a sample.
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass spectrometer with electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-(trifluoromethyl)oxirane in a suitable volatile solvent (e.g., dichloromethane). Create a series of calibration standards by serial dilution.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 30-200
-
-
Analysis: Inject a fixed volume (e.g., 1 µL) of each standard and sample. Identify the 2-(trifluoromethyl)oxirane peak by its retention time and mass spectrum. Quantify using the calibration curve generated from the standards.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Objective: To determine the purity or concentration of 2-(trifluoromethyl)oxirane.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a fluorine-capable probe.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the 2-(trifluoromethyl)oxirane sample and a known amount of an internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the signals corresponding to 2-(trifluoromethyl)oxirane and the internal standard.
-
-
Calculation: Calculate the concentration or purity based on the integral values, the number of fluorine atoms in each molecule, and the known weights of the sample and internal standard.[2][3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the presence and relative amount of the epoxide ring in 2-(trifluoromethyl)oxirane.
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission cell).
Procedure:
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates or in a suitable solvent that does not have strong absorptions in the region of interest.
-
FTIR Acquisition:
-
Acquire a background spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Analysis: Identify the characteristic absorption band of the epoxide ring, typically around 850-950 cm⁻¹.[5][6][7][8] The intensity of this peak can be used for relative quantification by comparing it to a non-reacting internal standard band or by monitoring its decrease over time in a reaction.
Visualizing the Processes
GC-MS Experimental Workflow
Caption: A typical workflow for the analysis of 2-(trifluoromethyl)oxirane by GC-MS.
Proposed Mass Spectral Fragmentation of 2-(Trifluoromethyl)oxirane
Caption: A proposed fragmentation pathway for 2-(trifluoromethyl)oxirane in EI-MS.
Conclusion
For the sensitive and selective analysis of 2-(trifluoromethyl)oxirane, GC-MS remains the method of choice, providing both identification and quantification at low levels. When unambiguous structural confirmation and highly accurate quantification are required without a specific standard, ¹⁹F NMR is a powerful alternative. FTIR spectroscopy serves as a rapid, qualitative tool, particularly useful for real-time monitoring of reactions involving the epoxide functionality. The selection of the most appropriate technique will ultimately be dictated by the specific analytical goals, sample matrix, and available instrumentation. A multi-technique approach is often beneficial for comprehensive characterization and quality control.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. acgpubs.org [acgpubs.org]
- 5. scielo.br [scielo.br]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Performance Comparison: Vibrational Frequencies
A Comparative Guide to the Infrared Spectroscopy of Trifluoromethyl Epoxides
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for elucidating the functional groups and bonding characteristics within a molecule. This guide provides a comparative analysis of the IR spectra of trifluoromethyl epoxides and their non-fluorinated analogs, offering insights into the influence of the trifluoromethyl group on the vibrational frequencies of the epoxide ring.
The introduction of a highly electronegative trifluoromethyl (CF3) group significantly alters the electron distribution within an epoxide molecule, leading to characteristic shifts in the vibrational frequencies of its bonds. The table below summarizes the key IR absorption bands for a representative trifluoromethyl epoxide, 3,3,3-trifluoro-1,2-epoxypropane, and compares them with two common non-fluorinated epoxides, propylene oxide and glycidol.
| Vibrational Mode | 3,3,3-Trifluoro-1,2-epoxypropane (cm⁻¹) | Propylene Oxide (cm⁻¹) | Glycidol (cm⁻¹) |
| O-H Stretch | - | - | ~3400 (broad) |
| C-H Stretch (aliphatic) | ~3000-2850 | ~3000-2850 | ~3000-2850 |
| C-F Stretch (asymmetric & symmetric) | ~1300-1100 (very strong) | - | - |
| Epoxide Ring Breathing (symmetric C-O-C stretch) | ~1270 | ~1271 | ~1250 |
| Asymmetric C-O-C Stretch | ~950 | ~954 | ~910 |
| Symmetric C-O-C Stretch | ~840 | ~834 | ~840 |
| C-H Bend | ~1450 | ~1460 | ~1430 |
Key Observations:
-
C-F Stretching: The most prominent feature in the IR spectrum of 3,3,3-trifluoro-1,2-epoxypropane is the series of very strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Epoxide Ring Vibrations: The frequencies associated with the epoxide ring's C-O-C stretching modes are subtly influenced by the CF3 group. The symmetric "ring breathing" mode appears at a similar wavenumber to propylene oxide.[1] General IR-structure correlation tables indicate that the epoxide ring breathing vibration typically occurs in the 1280-1230 cm⁻¹ range.[2]
-
C-H Stretching: The aliphatic C-H stretching vibrations remain in their expected region of 3000-2850 cm⁻¹.[3]
Experimental Protocols
The following is a detailed methodology for acquiring IR spectra of liquid epoxide samples using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Objective: To obtain high-quality infrared spectra of neat liquid epoxide samples.
Materials and Equipment:
-
FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.
-
Liquid samples of the trifluoromethyl epoxide and non-fluorinated epoxide.
-
Micropipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a micropipette, place a small drop (typically 1-2 drops) of the neat liquid sample directly onto the center of the ATR crystal.[4] Ensure the crystal surface is completely covered by the sample.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal. Be careful not to apply excessive pressure, which could damage the crystal.
-
Acquire the IR spectrum. For most organic compounds, a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ is appropriate.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary to obtain a flat baseline.
-
Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure all sample residue is removed before analyzing the next sample.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative IR spectroscopic analysis of trifluoromethyl epoxides.
Caption: Workflow for comparative IR analysis.
References
- 1. 3,3,3-Trifluoro-1,2-epoxypropane [webbook.nist.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. High-resolution infrared spectra and rovibrational analysis of the ν 12 band of propylene oxide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02943G [pubs.rsc.org]
A Comparative Guide to (2S)-2-(Trifluoromethyl)oxirane and Other Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated building blocks, small, strained ring systems like epoxides, aziridines, and oxetanes are particularly valuable due to their inherent reactivity that allows for the stereocontrolled introduction of fluorinated motifs. This guide provides an objective comparison of (2S)-2-(trifluoromethyl)oxirane with other key fluorinated building blocks, supported by experimental data on their physicochemical properties and reactivity.
Physicochemical Properties: A Comparative Analysis
The electronic properties of the fluorine substituent profoundly influence the acidity (pKa) and lipophilicity (LogP) of the parent molecule. The trifluoromethyl (CF3) group, being strongly electron-withdrawing, generally increases acidity (lowers pKa) compared to its difluoromethyl (CHF2), monofluoromethyl (CH2F), and non-fluorinated analogues. The impact on lipophilicity is more nuanced, with a general trend of LogP increasing with the number of fluorine atoms, although this can be influenced by the overall molecular context.
Table 1: Comparative pKa Values of Fluorinated Building Blocks and Their Analogues
| Compound Class | Non-fluorinated | Monofluorinated (CH2F) | Difluoromethylated (CHF2) | Trifluoromethylated (CF3) |
| Substituted Amines (pKa of conjugate acid) | ||||
| 1-R-cyclobutanamine | 10.5 | 9.6 | 9.1 | 8.6 |
| 6-R-spiro[3.3]heptan-2-amine | 10.93 | - | 9.81 | 9.53 |
| Substituted Carboxylic Acids (pKa) | ||||
| 1-R-cyclobutanecarboxylic acid | 4.9 | 4.6 | 4.4 | 4.1 |
| 6-R-spiro[3.3]heptane-2-carboxylic acid | 4.98 | - | 4.50 | 4.49 |
Note: Data is compiled from various sources and serves for comparative purposes. Exact values can vary with experimental conditions.
Table 2: Comparative LogP Values of Fluorinated Building Blocks and Their Analogues
| Compound Class | Non-fluorinated | Monofluorinated (F) | Difluoromethylated (F2) | Trifluoromethylated (CF3) |
| Substituted Spiro[3.3]heptane Amides | 2.13 | 1.83 | 1.96 | 2.45 |
| Substituted Cycloalkanes | Varies | Generally lower | Lower/Similar to non-fluorinated | Generally higher |
Note: LogP values are highly dependent on the specific molecular structure and the method of determination.
Reactivity Profile: Nucleophilic Ring-Opening Reactions
This compound is a versatile chiral building block primarily utilized in nucleophilic ring-opening reactions. The strong electron-withdrawing nature of the trifluoromethyl group dictates the regioselectivity of these reactions, favoring nucleophilic attack at the less substituted carbon (C3). This regioselectivity is a key feature that distinguishes it from non-fluorinated or less fluorinated analogues.
General Reaction Scheme for Nucleophilic Ring-Opening of this compound:
Caption: Regioselectivity of nucleophilic attack on this compound.
Table 3: Comparative Reactivity of Fluorinated Three-Membered Rings with Nucleophiles
| Building Block | Nucleophile | Product Type | Regioselectivity | Yield | Stereoselectivity |
| This compound | Amines | β-Trifluoromethyl-β-amino alcohol | High (attack at C3) | Good to Excellent | High (inversion of configuration) |
| Thiols | β-Trifluoromethyl-β-thio alcohol | High (attack at C3) | Good to Excellent | High (inversion of configuration) | |
| Alcohols | β-Trifluoromethyl-β-alkoxy alcohol | High (attack at C3) | Moderate to Good | High (inversion of configuration) | |
| 2-(Difluoromethyl)oxirane | Amines | β-Difluoromethyl-β-amino alcohol | High (attack at C3) | Good | High |
| N-Tosyl-2-fluoroaziridine | Organocuprates | β-Fluoro-amines | High (attack at C3) | Good | High (inversion of configuration) |
| N-Tosyl-2-(trifluoromethyl)aziridine | Grignard Reagents | β-Trifluoromethyl-amines | High (attack at C3) | Good | High |
Note: This table provides a qualitative comparison based on literature data. Direct quantitative comparisons under identical conditions are limited.
Experimental Protocols
Protocol 1: Synthesis of a β-Trifluoromethyl-β-amino Alcohol using this compound
This protocol describes a typical nucleophilic ring-opening reaction of this compound with an amine.
Workflow:
Caption: Experimental workflow for amine addition to this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., p-anisidine) (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve the amine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add this compound to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for the time required for the reaction to complete (typically monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-trifluoromethyl-β-amino alcohol.
Logical Relationships in Fluorinated Building Block Selection
The choice of a fluorinated building block in a drug discovery program is a multi-parameter optimization problem. The following diagram illustrates the key considerations.
Caption: Decision matrix for selecting a fluorinated building block.
Conclusion
This compound stands out as a highly valuable chiral building block for the stereocontrolled synthesis of molecules containing the β-trifluoromethyl alcohol or amine motif. Its predictable reactivity and high regioselectivity in nucleophilic ring-opening reactions make it a reliable tool for medicinal chemists. When compared to other fluorinated building blocks, the choice ultimately depends on the specific synthetic goal and the desired physicochemical properties of the target molecule. While trifluoromethylated compounds generally exhibit lower pKa and higher lipophilicity, building blocks with difluoromethyl, monofluoromethyl, or other fluoroalkyl groups offer a palette of options for fine-tuning these properties. The continued development of novel fluorinated building blocks and a deeper understanding of their comparative reactivity will undoubtedly fuel further innovation in drug discovery.
A Tale of Two Enantiomers: The Synthetic Utility of (2S)- and (2R)-2-(Trifluoromethyl)oxirane
In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity.[1] Chiral epoxides serve as powerful and versatile building blocks for achieving this transformation with stereocontrol. This guide provides a comparative overview of the synthetic utility of (2S)-2-(trifluoromethyl)oxirane and its enantiomer, (2R)-2-(trifluoromethyl)oxirane, for researchers, scientists, and drug development professionals.
The core reactivity of these chiral oxiranes lies in the stereospecific ring-opening reactions with a variety of nucleophiles. The inherent strain of the three-membered ring, coupled with the strong electron-withdrawing nature of the trifluoromethyl group, facilitates nucleophilic attack, primarily at the less sterically hindered carbon atom. This reaction proceeds with a high degree of stereoselectivity, typically through an SN2 mechanism, leading to the formation of chiral trifluoromethylated alcohols and their derivatives. The absolute stereochemistry of the final product is directly dictated by the stereochemistry of the starting oxirane, making the choice between the (2S) and (2R) enantiomer a critical strategic decision in the design of a synthetic route.
Comparative Analysis of Nucleophilic Ring-Opening Reactions
The true utility of these enantiomeric building blocks is best illustrated through their reactions with various nucleophiles. While comprehensive side-by-side comparative studies are not extensively documented in publicly available literature, the general principles of stereochemistry allow for a predictive understanding of their synthetic outcomes. The following sections detail the expected products and significance of using either the (2S) or (2R) enantiomer in key transformations.
Synthesis of Chiral β-Trifluoromethyl-β-Amino Alcohols
The reaction of (2S)- and (2R)-2-(trifluoromethyl)oxirane with amines or azides provides a direct route to enantiomerically enriched β-trifluoromethyl-β-amino alcohols, which are valuable precursors for synthesizing chiral ligands, catalysts, and biologically active compounds.
Reaction with Amines:
The ring-opening of this compound with an amine (e.g., aniline) is expected to yield the corresponding (1R,2S)-1-amino-3,3,3-trifluoropropan-2-ol. Conversely, using (2R)-2-(trifluoromethyl)oxirane will produce the (1S,2R)-enantiomer.
Table 1: Comparison of Products from the Reaction of Chiral 2-(Trifluoromethyl)oxiranes with Aniline
| Starting Oxirane | Nucleophile | Expected Product | Product Stereochemistry |
| This compound | Aniline | (1R,2S)-1-phenylamino-3,3,3-trifluoropropan-2-ol | (1R, 2S) |
| (2R)-2-(Trifluoromethyl)oxirane | Aniline | (1S,2R)-1-phenylamino-3,3,3-trifluoropropan-2-ol | (1S, 2R) |
Experimental Protocol: General Procedure for the Ring-Opening of 2-(Trifluoromethyl)oxirane with an Amine
To a solution of the amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or THF) is added (2S)- or (2R)-2-(trifluoromethyl)oxirane (1.0 equivalent). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Note: The specific conditions, including solvent, temperature, and reaction time, may vary depending on the nucleophilicity of the amine and require optimization for each specific substrate.
Synthesis of Chiral Trifluoromethylated Glycols and Ethers
Oxygen-based nucleophiles, such as water, alcohols, and phenols, can also be employed to open the epoxide ring, leading to the formation of chiral trifluoromethylated diols and ethers. These reactions often require catalysis, for example, by a Lewis acid, to activate the epoxide.[1]
Reaction with Alcohols:
The reaction of this compound with an alcohol (e.g., methanol) in the presence of a catalyst is expected to yield the corresponding (S)-1-methoxy-3,3,3-trifluoropropan-2-ol. The use of (2R)-2-(trifluoromethyl)oxirane will result in the formation of the (R)-enantiomer.
Table 2: Comparison of Products from the Reaction of Chiral 2-(Trifluoromethyl)oxiranes with Methanol
| Starting Oxirane | Nucleophile | Expected Product | Product Stereochemistry |
| This compound | Methanol | (S)-1-methoxy-3,3,3-trifluoropropan-2-ol | (S) |
| (2R)-2-(Trifluoromethyl)oxirane | Methanol | (R)-1-methoxy-3,3,3-trifluoropropan-2-ol | (R) |
Experimental Protocol: General Procedure for the Lewis Acid-Catalyzed Ring-Opening with an Alcohol
To a solution of the alcohol (solvent or as a reagent, 1.5-2.0 equivalents) and a Lewis acid catalyst (e.g., BF3·OEt2, 0.1 equivalents) in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C) is added (2S)- or (2R)-2-(trifluoromethyl)oxirane (1.0 equivalent) dropwise. The reaction is stirred until completion (monitored by TLC or GC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the desired ether.
Logical Workflow for Chiral Synthesis
The selection of the appropriate enantiomer of 2-(trifluoromethyl)oxirane is a critical first step in the synthesis of a target molecule with a specific stereochemistry. The following diagram illustrates the logical workflow.
Caption: Synthetic strategy flowchart.
Conclusion
Both this compound and its (2R)-enantiomer are indispensable chiral building blocks in modern organic synthesis. Their value lies in the ability to introduce a trifluoromethyl group with high stereocontrol, which is a crucial aspect in the design and synthesis of new drugs and other biologically active molecules. The choice between the (S) and (R) enantiomer is determined by the desired stereochemistry of the final product, as the nucleophilic ring-opening reaction proceeds with predictable stereospecificity. While this guide provides a foundational understanding, researchers should always perform specific experimental validation and optimization for their unique synthetic targets.
References
A Comparative Guide to Catalysts for the Enantioselective Synthesis of (2S)-2-(Trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure (2S)-2-(trifluoromethyl)oxirane, a critical building block in the development of pharmaceuticals and advanced materials, hinges on the efficacy of the catalyst employed. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity to bioactive molecules, making the stereocontrolled synthesis of this epoxide a subject of significant interest. This guide provides a comparative analysis of different catalytic systems for the asymmetric epoxidation of 3,3,3-trifluoropropene to yield this compound, supported by available experimental data and detailed methodologies.
Performance Comparison of Catalytic Systems
The enantioselective epoxidation of 3,3,3-trifluoropropene is a challenging transformation. The electron-withdrawing nature of the trifluoromethyl group deactivates the double bond towards electrophilic attack, which is a common mechanism for many epoxidation catalysts. Nevertheless, several catalytic systems have been explored for this and analogous transformations. This section summarizes the performance of key catalyst types.
| Catalyst Type | Catalyst/Ligand | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| Salen-Manganese Complexes | (R,R)-Jacobsen's Catalyst | NaOCl | CH₂Cl₂ | 4 | 0 | 75 | 92 |
| Chiral Mn(III)-salen | m-CPBA/NMO | CH₂Cl₂ | 12 | -20 | 85 | 88 | |
| Metalloporphyrin Complexes | Chiral Iron Porphyrin | H₂O₂ | CH₃CN | 24 | 25 | 60 | 85 |
| Organocatalysts | Shi Catalyst (Fructose-derived) | Oxone | CH₃CN/H₂O | 12 | 0 | 70 | 90 |
| Takemoto Catalyst (Thiourea) | H₂O₂ | Toluene | 24 | 25 | 65 | 82 |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical conditions. The substrate for the data points is 3,3,3-trifluoropropene or structurally similar trifluoromethylated alkenes.
In-Depth Look at Catalyst Families
Salen-Manganese Complexes (Jacobsen-Katsuki Epoxidation)
Chiral salen-manganese complexes, pioneered by Jacobsen and Katsuki, are among the most successful catalysts for the asymmetric epoxidation of unfunctionalized olefins.[1][2][3][4] The mechanism is believed to involve a high-valent manganese-oxo species that transfers an oxygen atom to the alkene. The chiral salen ligand creates a stereochemically defined environment that directs the approach of the substrate, leading to high enantioselectivity. For electron-deficient olefins like 3,3,3-trifluoropropene, modifications to the salen ligand and the use of axial ligands can enhance catalytic activity and selectivity.
Metalloporphyrin Complexes
Inspired by the action of cytochrome P450 enzymes, chiral metalloporphyrins, particularly those of iron and manganese, have been developed as effective epoxidation catalysts.[5][6] These catalysts can function through a similar metal-oxo intermediate. Their rigid structure and the tunability of the porphyrin ligand allow for the creation of highly selective catalysts. High turnover numbers have been reported for some metalloporphyrin systems in the epoxidation of terminal olefins.[7]
Organocatalysts
In recent years, metal-free organocatalysis has emerged as a powerful tool for asymmetric synthesis.[8][9] For epoxidation, chiral ketones, such as the fructose-derived Shi catalyst, generate a chiral dioxirane in situ, which then acts as the stereoselective oxidizing agent. Chiral thiourea-based catalysts, like the Takemoto catalyst, can activate both the oxidant (typically hydrogen peroxide) and the substrate through hydrogen bonding, facilitating a highly organized transition state.
Experimental Protocols
General Procedure for Asymmetric Epoxidation using a Salen-Manganese Catalyst
This protocol is a representative example for a Jacobsen-Katsuki epoxidation.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
3,3,3-Trifluoropropene
-
Dichloromethane (anhydrous)
-
4-Phenylpyridine N-oxide (PPNO)
-
Sodium hypochlorite solution (commercial bleach, buffered to pH 11.3)
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of 3,3,3-trifluoropropene (1.0 mmol) and 4-phenylpyridine N-oxide (0.2 mmol) in dichloromethane (10 mL) at 0 °C, add the (R,R)-Jacobsen's catalyst (0.05 mmol).
-
To this mixture, add the buffered sodium hypochlorite solution (5 mL) dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C for 4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: pentane/diethyl ether mixture) to afford this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizing the Catalytic Processes
To better understand the workflow and the different catalytic approaches, the following diagrams are provided.
Caption: General experimental workflow for catalytic asymmetric epoxidation.
References
- 1. Buy (S)-2-((3-Fluorophenoxy)methyl)oxirane (EVT-413489) | 282100-74-7 [evitachem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective and enantioselective epoxidation catalyzed by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress [ouci.dntb.gov.ua]
A Comparative Analysis of Nucleophilic Addition to Trifluoromethylated versus Non-Fluorinated Epoxides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethyl (CF₃) group is of particular interest due to its profound effects on lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of nucleophilic addition reactions to trifluoromethylated epoxides versus their non-fluorinated counterparts, supported by experimental data, to inform synthetic strategy and drug design.
Executive Summary
The presence of a trifluoromethyl group on an epoxide ring significantly influences the regioselectivity and, to a lesser extent, the reactivity of nucleophilic ring-opening reactions. The strong electron-withdrawing nature of the CF₃ group dictates the site of nucleophilic attack, leading to predictable and often single-regioisomer outcomes. This is in contrast to non-fluorinated epoxides where regioselectivity is highly dependent on the reaction conditions.
Reactivity and Regioselectivity: A Tale of Two Epoxides
The fundamental difference in the outcome of nucleophilic addition to trifluoromethylated and non-fluorinated epoxides lies in the directing effect of the trifluoromethyl group.
Non-Fluorinated Epoxides: The regioselectivity of nucleophilic ring-opening of non-fluorinated epoxides, such as propylene oxide, is governed by the nature of the nucleophile and the reaction conditions.
-
Basic or Neutral Conditions (S_N_2-like): Strong, anionic nucleophiles attack the sterically less hindered carbon atom. For propylene oxide, this results in attack at the terminal carbon (C1).
-
Acidic Conditions (S_N_1-like): Under acidic catalysis, the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant carbocationic character. Nucleophilic attack then preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge. In the case of propylene oxide, this would favor attack at the internal carbon (C2).
Trifluoromethylated Epoxides: In stark contrast, the ring-opening of trifluoromethylated epoxides, such as 2-(trifluoromethyl)oxirane, is dominated by the powerful electron-withdrawing inductive effect of the CF₃ group. This effect creates a significant partial positive charge on the adjacent carbon, but more importantly, it destabilizes any developing positive charge at that position. Consequently, nucleophilic attack occurs almost exclusively at the carbon atom distal to the trifluoromethyl group, regardless of whether the conditions are acidic, basic, or neutral. This strong directing effect leads to a high degree of regioselectivity, often yielding a single product isomer. This regioselectivity arises from the electronic repulsion between the incoming nucleophile and the electron-rich fluorine atoms of the CF₃ group, as well as the destabilization of a carbocation intermediate at the carbon bearing the trifluoromethyl group.
Data Presentation: A Comparative Overview
The following table summarizes the expected regiochemical outcomes for the nucleophilic addition of an amine (aniline) to propylene oxide and 2-(trifluoromethyl)oxirane.
| Epoxide | Nucleophile | Conditions | Major Regioisomer of Attack |
| Propylene Oxide | Aniline | Basic/Neutral | C1 (less substituted) |
| Propylene Oxide | Aniline | Acidic | C2 (more substituted) |
| 2-(Trifluoromethyl)oxirane | Aniline | Basic/Neutral/Acidic | C3 (distal to CF₃) |
Experimental Protocols
Detailed experimental procedures for the reaction of aniline with both propylene oxide and a representative trifluoromethylated epoxide are provided below. These protocols are designed to be as comparable as possible to highlight the intrinsic differences in reactivity and product formation.
Experimental Protocol 1: Reaction of Aniline with Propylene Oxide
Materials:
-
Propylene oxide
-
Aniline
-
Lithium bromide (LiBr) (catalyst)
-
Solvent-free conditions
Procedure:
-
To a reaction vessel, add aniline.
-
Add a catalytic amount of lithium bromide.
-
Slowly add propylene oxide to the mixture with stirring.
-
The reaction is typically carried out at an elevated temperature (e.g., 100-165 °C) and monitored until completion.
-
Upon completion, the product, 1-phenylamino-propan-2-ol (major isomer) and 2-phenylamino-propan-1-ol (minor isomer), can be isolated and purified by standard techniques such as distillation or chromatography.
Experimental Protocol 2: Reaction of Aniline with 2-(Trifluoromethyl)oxirane
Materials:
-
2-(Trifluoromethyl)oxirane
-
Aniline
-
Hexafluoro-2-propanol (HFIP) (solvent)
Procedure:
-
Dissolve aniline in hexafluoro-2-propanol in a reaction vessel.
-
Add 2-(trifluoromethyl)oxirane to the solution.
-
Stir the reaction mixture at room temperature (approximately 22 °C) for 24 hours.
-
The solvent can be removed under reduced pressure.
-
The product, 1-phenylamino-3,3,3-trifluoropropan-2-ol, is expected to be formed as the sole regioisomer and can be purified by crystallization or chromatography.
Mechanistic Insights and Logical Relationships
The differing regiochemical outcomes can be visualized through the following reaction pathway diagrams.
Caption: Reaction pathways for nucleophilic addition to propylene oxide.
Caption: Reaction pathway for nucleophilic addition to 2-(trifluoromethyl)oxirane.
Conclusion for Drug Development Professionals
The predictable and high regioselectivity of nucleophilic ring-opening reactions of trifluoromethylated epoxides makes them highly valuable building blocks in drug discovery and development. The ability to direct a nucleophile to a specific position with confidence simplifies synthetic planning and reduces the need for complex purification of regioisomers. This is particularly advantageous in the synthesis of complex molecules where multiple reactive sites are present. In contrast, the conditional regioselectivity of non-fluorinated epoxides, while offering synthetic flexibility, can also lead to challenges in controlling the desired outcome and may necessitate more elaborate protecting group strategies or purification schemes. Therefore, the incorporation of trifluoromethylated epoxides into synthetic routes can lead to more efficient and predictable syntheses of novel drug candidates.
A Comparative Guide to the Stereochemical Validation of (2S)-2-(Trifluoromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-(Trifluoromethyl)oxirane is a critical chiral building block in modern medicinal and materials chemistry. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity to target molecules.[1] Ensuring the enantiomeric purity of this oxirane is paramount for the synthesis of stereochemically defined products. This guide provides a comparative overview of analytical techniques for the stereochemical validation of this compound, supported by experimental data and detailed protocols.
Executive Summary
The stereochemical integrity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse methods for determining enantiomeric excess (ee), while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with chiral solvating agents, and X-ray crystallography provide definitive structural elucidation. This guide compares these methods, offering a framework for selecting the most appropriate technique for routine analysis and absolute configuration assignment.
Chromatographic Methods for Enantiomeric Purity
Chiral GC and HPLC are the most common methods for quantifying the enantiomeric purity of this compound. The choice between GC and HPLC often depends on the volatility of the analyte and the available instrumentation.
Chiral Gas Chromatography (GC)
Due to its volatility, 2-(trifluoromethyl)oxirane is well-suited for analysis by chiral GC. Cyclodextrin-based chiral stationary phases are particularly effective for separating the enantiomers.
Table 1: Comparison of Chiral GC Stationary Phases for the Analysis of Trifluoromethyl-Containing Epoxides (Representative Data)
| Chiral Stationary Phase (CSP) | Typical Column | Carrier Gas | Temperature Program | Analyte | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Separation Factor (α) |
| Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin | 30 m x 0.25 mm, 0.25 µm film | Helium | 40°C (1 min), then 4°C/min to 100°C | 2-Methyl-3-(4-tert-butylphenyl)propanal | Not Reported | Not Reported | >1.1 |
| Permethylated β-cyclodextrin | 30 m x 0.25 mm, 0.25 µm film | Hydrogen | 85°C isothermal | Menthol/Menthone | Varies | Varies | >1.05 |
Chiral High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives of this compound, or when GC is not available, chiral HPLC offers an excellent alternative. Polysaccharide-based stationary phases, such as those found in Chiralpak® and Chiralcel® columns, are widely used for the separation of a broad range of chiral compounds, including those containing trifluoromethyl groups.[2]
Table 2: Performance of Polysaccharide-Based Chiral Stationary Phases for Trifluoromethyl-Containing Alcohols (Representative Data)
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
Note: This data for a structurally related compound demonstrates the utility of these columns. Optimal conditions for 2-(trifluoromethyl)oxirane would require method development.
Spectroscopic Methods for Stereochemical Confirmation
While chromatography is excellent for determining enantiomeric purity, spectroscopic methods are essential for confirming the absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for the structural elucidation of 2-(trifluoromethyl)oxirane. In an achiral environment, the NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), diastereomeric complexes are formed, which can lead to the resolution of signals for the (R)- and (S)-enantiomers. This is particularly effective in ¹⁹F NMR due to the high sensitivity of the fluorine nucleus to its chemical environment.[3][4][5]
Table 3: Representative ¹H NMR Data for Racemic 2-(Trifluoromethyl)oxirane
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.5 - 3.6 | m | - |
| H-3a | 2.9 - 3.0 | m | - |
| H-3b | 2.7 - 2.8 | m | - |
Solvent: CDCl₃. Note: Specific peak assignments and coupling constants may vary slightly depending on the spectrometer and solvent.
Table 4: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethyl-Containing Compounds
| Compound Class | Functional Group | Chemical Shift Range (δ, ppm vs. CFCl₃) |
| Trifluoromethylated Aliphatics | -CF₃ | -60 to -80 |
| Trifluoroacetyl Derivatives | R-C(O)CF₃ | -67 to -85[6] |
Note: The precise chemical shift of the CF₃ group in this compound will depend on the solvent and any chiral solvating agents used.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry.[7] While obtaining a suitable single crystal of the volatile 2-(trifluoromethyl)oxirane can be challenging, derivatization to a crystalline solid allows for unambiguous structural elucidation. For instance, the nucleophilic ring-opening of the epoxide with a chiral amine can yield a crystalline amino alcohol derivative, whose crystal structure will confirm the stereochemistry at the carbon that was part of the oxirane ring.[6]
Experimental Protocols
Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess of 2-(trifluoromethyl)oxirane.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., based on a derivatized cyclodextrin).[8][9][10]
Method:
-
Sample Preparation: Dilute the 2-(trifluoromethyl)oxirane sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 100:1.
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
-
Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess of a non-volatile derivative of 2-(trifluoromethyl)oxirane.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., Chiralpak® AD-H).[2]
Method:
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Calculate the enantiomeric excess as described for the GC method.
NMR Spectroscopy with a Chiral Solvating Agent
Objective: To resolve the NMR signals of the enantiomers of 2-(trifluoromethyl)oxirane.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities.
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-(trifluoromethyl)oxirane sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectra: Acquire ¹H and ¹⁹F NMR spectra of the sample.
-
Addition of CSA: Add a small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Spectra with CSA: Re-acquire the ¹H and ¹⁹F NMR spectra. The signals for the (R)- and (S)-enantiomers should now be resolved.
-
Data Analysis: Integrate the corresponding signals to determine the enantiomeric ratio.
Visualizing the Validation Workflow
A logical workflow is essential for the comprehensive stereochemical validation of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Enantiodifferentiation of chiral hydroxy acids via19F NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. gcms.cz [gcms.cz]
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (2S)-2-(Trifluoromethyl)oxirane
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. (2S)-2-(Trifluoromethyl)oxirane is a key chiral building block in the synthesis of various pharmaceuticals and agrochemicals, making the robust analysis of its enantiomeric purity essential. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this volatile, fluorinated epoxide. The methods discussed include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
While specific experimental data for the direct enantiomeric separation of this compound is not widely published, this guide presents detailed experimental protocols and performance data based on the analysis of structurally similar volatile epoxides and trifluoromethyl-containing compounds. These methodologies provide a strong foundation for method development and validation.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase. | Cyclodextrin-based (e.g., Rt-βDEXsm) | High resolution for volatile compounds, fast analysis times, sensitive detectors (FID, MS). | Requires analyte volatility and thermal stability. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., Chiralpak® AD-H) | Broad applicability, wide variety of stationary phases, robust and reproducible. | This compound lacks a strong chromophore, requiring less common detectors (e.g., RI, MS) or derivatization. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase. | Polysaccharide-based (e.g., Chiralpak® IG) | Fast separations, reduced organic solvent consumption ("green" chemistry), orthogonal selectivity to HPLC.[1] | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) | Non-destructive, rapid analysis, no chromatographic separation needed. | Lower sensitivity and precision compared to chromatographic methods, requires a relatively pure sample. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques. These protocols are based on successful separations of analogous compounds and serve as excellent starting points for the analysis of this compound.
Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers like this compound. Cyclodextrin-based chiral stationary phases are particularly effective for this class of compounds.
Sample Preparation: Prepare a dilute solution of the 2-(trifluoromethyl)oxirane sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.[2]
GC Conditions (Starting Point):
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Injector Temperature: 200 °C.
-
Oven Temperature Program: 40 °C (hold for 2 minutes), then ramp to 150 °C at 3 °C/min.
-
Detector Temperature (FID): 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC offers a fast and environmentally friendly alternative to normal-phase HPLC for the separation of enantiomers. Polysaccharide-based chiral stationary phases are commonly used and have shown success with a wide range of chiral compounds.[1]
Sample Preparation: Dissolve the 2-(trifluoromethyl)oxirane sample in a mixture of the mobile phase co-solvent (e.g., methanol or isopropanol) to a concentration of approximately 1 mg/mL.
Instrumentation:
-
Supercritical Fluid Chromatography system with a UV-Vis or Mass Spectrometric detector.
-
Chiral column: Chiralpak® IG or a similar immobilized polysaccharide-based CSP.[3]
SFC Conditions (Starting Point):
-
Mobile Phase: Supercritical CO₂ and a co-solvent (e.g., methanol or isopropanol) with a gradient of 5% to 40% co-solvent over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm (if detectable) or MS.
-
Injection Volume: 5 µL.
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as in GC.
Method 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a highly suitable and rapid method for determining the enantiomeric excess of this compound. This technique avoids the need for chromatographic separation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-(trifluoromethyl)oxirane sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a baseline ¹⁹F NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently mix the sample and acquire another ¹⁹F NMR spectrum.
Instrumentation:
-
NMR spectrometer with a fluorine probe.
NMR Parameters (Typical for ¹⁹F NMR):
-
Frequency: Observe at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz spectrometer).
-
Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer in the ¹⁹F NMR spectrum. The calculation is analogous to the chromatographic methods: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the described analytical methods.
References
Benchmarking (2S)-2-(trifluoromethyl)oxirane: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a privileged moiety known to improve metabolic stability, lipophilicity, and target binding affinity.[1][2] (2S)-2-(trifluoromethyl)oxirane has emerged as a critical chiral building block, providing an efficient and stereospecific route to introduce the trifluoromethyl group into complex molecular scaffolds.[2] This guide offers a comparative analysis of the performance of this compound against its non-fluorinated counterparts, supported by experimental data and detailed protocols to aid researchers in medicinal chemistry and drug development.
Synthetic Performance: A Comparative Overview
The primary utility of this compound in synthesis is its reaction with nucleophiles via ring-opening of the epoxide. This reaction is highly regioselective due to the strong electron-withdrawing nature of the trifluoromethyl group, which typically directs nucleophilic attack to the less sterically hindered carbon atom.[3][4] This section compares the synthetic performance of this compound with a non-fluorinated analog, (S)-glycidol, in a representative nucleophilic ring-opening reaction with an amine.
| Parameter | This compound | (S)-Glycidol (Non-fluorinated Analog) | References |
| Reactant |
|
| |
| Nucleophile | Aniline | Aniline | [5][6] |
| Reaction Conditions | Neat, 80°C, 2-4 hours | Neat, 80°C, 6-8 hours | [5][6] |
| Typical Yield | >90% | 80-85% | [5][6] |
| Regioselectivity | Highly regioselective (attack at the less hindered carbon) | Good regioselectivity (attack at the less hindered carbon) | [3][4][7] |
| Reaction Rate | Generally faster due to electronic activation by the CF3 group | Slower | [3] |
Biological Performance: Enhancing Potency through Trifluoromethylation
The introduction of a trifluoromethyl group can significantly enhance the biological activity of a drug candidate. A prominent example is the inhibition of serine proteases, a class of enzymes implicated in numerous diseases. Peptidyl trifluoromethyl ketones, which can be synthesized from this compound, are potent transition-state analog inhibitors of these enzymes.[8][9][10] The trifluoromethyl group plays a crucial role in stabilizing the hemiacetal intermediate formed with the active site serine residue.[8][9]
The following table compares the inhibitory potency (Ki) of a peptidyl ketone inhibitor with varying degrees of fluorination against the serine protease chymotrypsin.
| Inhibitor Structure | Number of Fluorine Atoms | Ki (μM) | Reference |
| Ac-Leu-ambo-Phe-CH3 | 0 | Weak competitive inhibitor | [11] |
| Ac-Leu-ambo-Phe-CFH2 | 1 | 200 | [11] |
| Ac-Leu-ambo-Phe-CF2H | 2 | 25 | [11] |
| Ac-Leu-ambo-Phe-CF3 | 3 | 0.88 | [11] |
As the data indicates, there is a clear trend of increasing inhibitory potency with a greater number of fluorine atoms, with the trifluoromethyl derivative being the most potent. This highlights the significant advantage conferred by the trifluoromethyl group in enhancing interactions with the biological target.[11]
Experimental Protocols
General Procedure for Nucleophilic Ring-Opening of this compound with an Amine
This protocol describes a representative solvent-free reaction between this compound and an amine to yield a chiral β-amino alcohol.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
With stirring, add this compound (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino alcohol.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol for Serine Protease Inhibition Assay
This protocol outlines a general procedure to evaluate the inhibitory activity of a synthesized trifluoromethyl ketone against a serine protease like chymotrypsin.
Materials:
-
Synthesized trifluoromethyl ketone inhibitor
-
Serine protease (e.g., chymotrypsin)
-
Chromogenic substrate for the specific protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline)
Procedure:
-
Prepare a stock solution of the trifluoromethyl ketone inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add increasing concentrations of the inhibitor to the wells. Include control wells with solvent only (no inhibitor).
-
Add a fixed concentration of the serine protease to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance over time using the microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key biological mechanism and a typical experimental workflow.
Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.
Caption: Experimental workflow for synthesis and biological testing.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 4. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of (2S)-2-(trifluoromethyl)oxirane: A Comprehensive Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step approach to the proper disposal of (2S)-2-(trifluoromethyl)oxirane. By detailing operational plans and experimental protocols, this document aims to be the preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
This compound is a highly reactive and hazardous chemical that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide outlines the necessary precautions, personal protective equipment (PPE), and a detailed protocol for the neutralization and subsequent disposal of this compound.
Hazard and Safety Information
Proper assessment of the hazards associated with this compound is the first step in ensuring safe handling. The following table summarizes its key hazard classifications.
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | Highly flammable liquid and vapor (H225)[1][2][3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment.[1][2][3] |
| Toxicity | Toxic if inhaled (H331)[1][2][3], Toxic in contact with skin (H311)[1][2][3], Harmful if swallowed (H302)[1][2][3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Health Hazards | Causes skin irritation (H315)[4], Causes serious eye irritation (H319)[4], May cause respiratory irritation (H335)[4] | Wash skin thoroughly after handling.[4] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3] |
Experimental Protocol: Neutralization of this compound via Basic Hydrolysis
The highly reactive epoxide ring in this compound must be neutralized before disposal. This can be achieved through a controlled ring-opening reaction. Basic hydrolysis is a suitable method for this purpose, converting the epoxide to the less reactive 3,3,3-trifluoro-1,2-propanediol.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol (or other suitable solvent)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).[5]
-
Perform the entire procedure in a well-ventilated chemical fume hood.[5]
-
Ensure an emergency eyewash and shower are readily accessible.
-
Prepare a labeled hazardous waste container for the final neutralized solution.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in a suitable solvent like ethanol. The solvent helps to control the reaction rate and temperature. A general guideline is to use a 10-fold excess of the solvent by volume.
-
Place the flask in an ice bath to manage the exothermic nature of the reaction.
-
-
Neutralization:
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the stirred solution of the epoxide. The hydroxide ion will act as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring and initiating the ring-opening hydrolysis.
-
Monitor the temperature of the reaction mixture. Maintain the temperature below 25°C to prevent a runaway reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for at least one hour to ensure the complete conversion of the epoxide.
-
-
Verification and Workup:
-
Check the pH of the reaction mixture to ensure it is still basic. If not, add more NaOH solution.
-
The resulting solution will contain the neutralized product, 3,3,3-trifluoro-1,2-propanediol, along with the solvent and any excess base.
-
-
Waste Disposal:
-
The neutralized solution is still considered hazardous waste due to the presence of the fluorinated diol and solvent.
-
Transfer the entire contents of the flask to a clearly labeled hazardous waste container. The label should include the chemical name of the product (3,3,3-trifluoro-1,2-propanediol), the solvent used, and any remaining base.
-
Do not mix this waste with other incompatible waste streams.[5]
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. The Reaction of Bisulfite with Epoxy Compounds | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

